1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.C2H2O4/c1-2-7-3-6(1)10-5-8-4-9-10;3-1(4)2(5)6/h4-7H,1-3H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHCLSFOENOFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC=N2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate: A Key Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar in Advanced Therapeutics
In the landscape of modern medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to these life-altering molecules is paved by a series of critical, yet often unheralded, chemical intermediates. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate is a quintessential example of such a pivotal building block. This technical guide aims to provide a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its crucial role in the generation of cutting-edge therapeutics. For the researcher and drug development professional, a deep understanding of this intermediate is not merely academic; it is a gateway to optimizing synthetic routes, ensuring purity, and ultimately, accelerating the delivery of novel medicines. The strategic importance of this molecule lies in its unique combination of a pyrrolidine ring and a 1,2,4-triazole moiety, a pairing that has proven to be a powerful scaffold in the design of potent enzyme inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The oxalate salt form is typically favored for its crystalline nature, which aids in purification and stability.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₂N₄O₄ |
| Molecular Weight | 228.21 g/mol |
| CAS Number | 1956328-09-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 2.0-4.0 ppm. The protons of the triazole ring would appear as distinct singlets in the aromatic region, likely between 8.0 and 9.0 ppm.
-
¹³C NMR: The carbon NMR would display signals corresponding to the methylene carbons of the pyrrolidine ring, the methine carbon of the pyrrolidine attached to the triazole, and the two distinct carbons of the 1,2,4-triazole ring.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the pyrrolidinium ion, C-H stretching of the aliphatic and aromatic rings, C=N and N=N stretching of the triazole ring, and strong absorptions from the carboxylate groups of the oxalate counter-ion.
-
Mass Spectrometry: The mass spectrum of the free base, 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, would show a molecular ion peak corresponding to its molecular weight of 138.17 g/mol .
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of the pyrrolidine ring, followed by the introduction of the 1,2,4-triazole moiety.
Conceptual Synthetic Workflow:
A conceptual diagram illustrating the key stages in the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
While a specific, publicly available, step-by-step protocol for the oxalate salt is scarce, a representative synthesis can be constructed based on known chemical transformations for similar molecules. The following is an illustrative protocol that a skilled chemist could adapt.
Step 1: Preparation of a Suitable Pyrrolidine Precursor
A common starting material is a commercially available 3-hydroxypyrrolidine derivative, often with a protecting group on the nitrogen (e.g., Boc-3-hydroxypyrrolidine). The hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate.
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
The activated pyrrolidine derivative is then reacted with the sodium salt of 1,2,4-triazole. This is a crucial step where the triazole ring is introduced onto the pyrrolidine scaffold.
Step 3: Deprotection of the Pyrrolidine Nitrogen
If a protecting group was used, it is removed in this step. For a Boc group, this is typically achieved under acidic conditions.
Step 4: Formation of the Oxalate Salt
The free base of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole is dissolved in a suitable solvent, and a solution of oxalic acid is added. The desired oxalate salt then precipitates out of the solution and can be collected by filtration.
Application in the Synthesis of PARP Inhibitors: A Gateway to Cancer Therapy
The primary and most significant application of this compound is as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted cancer therapies have revolutionized the treatment of certain types of cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.
Role in the Synthesis of Niraparib:
Niraparib is a potent PARP inhibitor, and its synthesis can utilize a derivative of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole. A key step in the synthesis of Niraparib involves a Suzuki coupling reaction. While patents provide the general framework, a detailed experimental protocol would involve the coupling of a protected pyrrolidinylphenyl boronic acid derivative with an appropriate indazole partner. The pyrrolidine moiety is critical for the molecule's interaction with the PARP enzyme.
Significance in the Synthesis of Rucaparib:
Similarly, this intermediate is structurally related to building blocks used in the synthesis of Rucaparib, another clinically approved PARP inhibitor. The pyrrolidine ring in Rucaparib plays a crucial role in its binding to the PARP enzyme and its overall pharmacological profile.
The central role of this compound in the synthesis of PARP inhibitors.
Biological Context and Mechanism of Action (of Final Products)
While this compound is not intended for direct therapeutic use, the biological significance of the final products it helps create is profound. PARP inhibitors like Niraparib and Rucaparib function through a mechanism known as synthetic lethality. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP, another key DNA repair enzyme, leads to an accumulation of DNA damage and ultimately, cell death. This targeted approach spares healthy cells that have functional DNA repair pathways, leading to a more favorable side-effect profile compared to traditional chemotherapy.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Small Molecule with a Large Impact
This compound exemplifies the critical importance of chemical intermediates in the pharmaceutical industry. Its unique structural features make it an invaluable building block for the synthesis of complex and highly effective targeted cancer therapies. For researchers and drug development professionals, a comprehensive understanding of this molecule's properties, synthesis, and applications is essential for the continued innovation and advancement of oncological medicine. As the field of targeted therapy continues to expand, the demand for such well-characterized and strategically important intermediates will undoubtedly grow, further cementing the role of molecules like this compound in the future of medicine.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate
This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate, a pharmaceutical intermediate with significant potential in drug development.[1][2][3][4] Intended for researchers, scientists, and drug development professionals, this document outlines the critical characterization workflows and the scientific rationale behind them. By understanding these core properties, researchers can optimize formulation, ensure stability, and accelerate the development of new therapeutic agents.
Introduction: The Strategic Importance of Salt Selection and Characterization
In pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's therapeutic efficacy, bioavailability, and manufacturability.[5][6] The formation of a salt, such as an oxalate, can significantly modify properties like solubility, stability, and hygroscopicity compared to the free base. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, a heterocyclic compound containing basic nitrogen centers, is a prime candidate for salt formation to enhance its pharmaceutical properties.[7][8] The oxalate salt, in particular, is formed by the reaction of the basic pyrrolidine nitrogen with oxalic acid, a common and effective salt former in the pharmaceutical industry.[9][10]
This guide will delve into the essential physicochemical characterization of this compound, providing both the "how" and the "why" for each analytical technique.
Molecular Identity and Fundamental Properties
A foundational step in the characterization of any pharmaceutical compound is the confirmation of its identity and basic molecular properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₄ | PubChem[11] |
| Molecular Weight | 228.21 g/mol | PubChem[11] |
| IUPAC Name | oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole | PubChem[11] |
| CAS Number | 1956328-09-8 | TargetMol[1] |
| Canonical SMILES | C1C(NC1)N2C=NC=N2.C(=O)(C(=O)O)O | PubChem[11] |
| Component Compounds | CID 19005995 (1-(pyrrolidin-3-yl)-1H-1,2,4-triazole), CID 971 (Oxalic Acid) | PubChem[11] |
These fundamental properties are the bedrock upon which all further characterization is built. The molecular formula and weight are essential for all stoichiometric calculations, while the structural identifiers ensure unambiguous communication among researchers.
Solid-State Characterization: Unveiling the Crystal Structure
The solid-state properties of a drug substance are paramount, influencing everything from bulk powder flow during manufacturing to dissolution rates in the patient.[5][6] For this compound, a thorough solid-state characterization is crucial.
X-Ray Powder Diffraction (XRPD) for Polymorph Screening
Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have drastic effects on a drug's solubility and stability. Identifying and controlling the polymorphic form is a regulatory expectation and a key component of ensuring product consistency. XRPD is the primary tool for this investigation.
Experimental Protocol:
-
A small amount of the sample (typically 10-50 mg) is gently packed into a sample holder.
-
The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form.
-
Different batches and samples subjected to various stresses (heat, humidity, grinding) should be analyzed to screen for potential new polymorphs.
Thermal Analysis: Probing Thermal Behavior
Causality: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining the melting point, thermal stability, and presence of solvates or hydrates.[5][6]
Experimental Protocol (DSC):
-
A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
The sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded. The melting point of an oxalate salt can be a key indicator of its stability.[12]
Experimental Protocol (TGA):
-
A slightly larger sample (5-10 mg) is placed in a high-purity pan.
-
The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Mass loss at specific temperatures can indicate the loss of solvent or water (desolvation/dehydration) or decomposition.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups and to verify the formation of the oxalate salt. The protonation of the pyrrolidine nitrogen by oxalic acid leads to characteristic shifts in the IR spectrum.[9]
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact.
-
The infrared spectrum is recorded.
-
Key vibrational bands to monitor include the N-H stretch of the protonated amine (typically a broad band), the C=O stretch of the oxalate anion, and vibrations associated with the triazole and pyrrolidine rings.[8][9]
Caption: Workflow for the solid-state characterization of the oxalate salt.
Solution-State Properties: Solubility and Ionization
The behavior of a drug in solution is fundamental to its absorption and bioavailability. For an orally administered drug, aqueous solubility is often a rate-limiting step.
Aqueous Solubility Determination
Causality: The primary reason for forming a salt is often to increase the aqueous solubility of a poorly soluble free base.[12] Quantifying this improvement is essential. Solubility should be determined in various aqueous media, including biorelevant media, to predict in vivo performance.
Experimental Protocol (Equilibrium Solubility Method):
-
An excess of the solid compound is added to a known volume of the desired medium (e.g., water, phosphate-buffered saline pH 7.4).
-
The resulting slurry is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).
-
The suspension is filtered to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Causality: The pKa, or ionization constant, governs the extent to which a molecule is ionized at a given pH. This is critical as the ionization state affects solubility, permeability across biological membranes, and interactions with target receptors. For this compound, the pKa of the pyrrolidine nitrogen and the two pKa values of oxalic acid are the relevant parameters.
Experimental Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in water or a co-solvent system.
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
The pKa values are determined from the inflection points of the resulting titration curve.
Caption: Key workflows for determining solution-state properties.
Stability and Hygroscopicity
A drug product must remain stable throughout its shelf life. Understanding the inherent stability of the drug substance is the first step in developing a stable formulation.
Hygroscopicity Assessment
Causality: The tendency of a material to absorb moisture from the atmosphere can impact its physical and chemical stability, as well as its handling properties. Dynamic Vapor Sorption (DVS) is the standard technique for this assessment.
Experimental Protocol (DVS):
-
A sample is placed in a microbalance within a humidity- and temperature-controlled chamber.
-
The sample is dried under a stream of dry nitrogen.
-
The relative humidity (RH) is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in mass is recorded at each step once equilibrium is reached.
-
A sorption/desorption isotherm is generated, from which the hygroscopicity can be classified.
Solid-State Chemical Stability
Causality: Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol (Forced Degradation):
-
Solid samples of this compound are exposed to various stress conditions, including:
-
High temperature (e.g., 80 °C)
-
High humidity (e.g., 75% RH)
-
Exposure to light (in a photostability chamber)
-
-
Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Conclusion
The thorough physicochemical characterization of this compound is not merely an academic exercise; it is a fundamental necessity for successful drug development. The methodologies outlined in this guide, from solid-state analysis to stability assessment, provide the critical data needed to understand and control this promising pharmaceutical intermediate. By applying these principles, researchers can mitigate risks, ensure product quality, and ultimately, accelerate the journey from the laboratory to the clinic.
References
- 1. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate_TargetMol [targetmol.com]
- 2. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | illuminated Cell [illuminatedcell.com]
- 3. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Glyko [glyko.com]
- 4. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Vitaceae [vitaceae.org]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 9. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C8H12N4O4 | CID 118992920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate (CAS: 1956328-09-8): Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate, a heterocyclic compound identified as a key pharmaceutical intermediate. While specific literature on this exact oxalate salt is limited, this document consolidates available data and provides expert-driven insights based on the well-established chemistry of its constituent pyrrolidine and 1,2,4-triazole moieties. The guide covers physicochemical properties, proposes a detailed, plausible synthetic pathway with explanations for each step, outlines robust analytical and characterization methodologies, and explores the potential applications in drug discovery informed by the extensive biological activities of related compounds. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.
Introduction and Core Compound Analysis
This compound is a small molecule intermediate used in the synthesis of diverse active pharmaceutical ingredients (APIs).[1][2] Its structure is a composite of two pharmacologically significant heterocycles: a saturated five-membered pyrrolidine ring and an aromatic five-membered 1,2,4-triazole ring. The combination of these scaffolds suggests its utility in building more complex molecules with potential therapeutic value. The pyrrolidine ring, a versatile scaffold in drug discovery, provides a three-dimensional, non-planar structure that can efficiently explore pharmacophore space, while its nitrogen atom confers basicity.[1][[“]] The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, valued for its hydrogen bonding capacity, metabolic stability, and broad range of biological activities, including antifungal, anticancer, and antiviral properties.[4][5]
The compound is supplied as an oxalate salt, a common strategy in pharmaceutical chemistry to improve the crystallinity, stability, and handling of amine-containing intermediates.[6][7] The salt formation occurs between the basic secondary amine of the pyrrolidine ring and the dicarboxylic oxalic acid.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1956328-09-8 | MedChemExpress[8] |
| Molecular Formula | C₈H₁₂N₄O₄ | MedChemExpress[8] |
| Molecular Weight | 228.21 g/mol | PubChem[9] |
| Appearance | White to off-white solid | MedChemExpress[8] |
| Purity (Typical) | ≥97% (LCMS) | MedChemExpress[8] |
| IUPAC Name | oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole | PubChem[9] |
Proposed Synthesis Pathway and Methodologies
While a specific, validated synthetic protocol for this compound is not publicly detailed in the literature, a scientifically sound and efficient route can be designed based on established organic chemistry principles and published syntheses of analogous structures.[10][11] The proposed pathway begins with commercially available, protected pyrrolidine precursors and involves a regioselective N-alkylation of the 1,2,4-triazole ring, followed by deprotection and salt formation.
The critical step is the regioselective alkylation of 1,2,4-triazole, which has two potentially reactive nitrogen atoms (N1 and N4). Alkylation reactions of 1,2,4-triazole often yield a mixture of N1 and N4 substituted isomers.[12] However, reaction conditions can be optimized to favor the desired N1 isomer, which is often the more thermodynamically stable product.[13][14]
Illustrative Synthetic Scheme
The proposed three-step synthesis is outlined below. The rationale is to use a protected form of 3-hydroxypyrrolidine to introduce a good leaving group, which then facilitates a nucleophilic substitution reaction with the sodium salt of 1,2,4-triazole.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Synthesis of tert-butyl 3-((tosyloxy)pyrrolidine)-1-carboxylate
-
Causality: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is a poor leaving group. Converting it to a tosylate ester dramatically enhances its leaving group ability, preparing the molecule for nucleophilic substitution by the triazole anion. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of tert-butyl 3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carboxylate
-
Causality: This is a classic SN2 reaction. 1,2,4-triazole is deprotonated by a strong base like sodium hydride (NaH) to form the triazolide anion, a potent nucleophile. This anion then displaces the tosylate group on the pyrrolidine ring.[12] Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction. Heating is often required to drive the reaction to completion.
-
Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under nitrogen, add a solution of 1H-1,2,4-triazole (1.1 eq.) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Add a solution of tert-butyl 3-((tosyloxy)pyrrolidine)-1-carboxylate (1 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LCMS.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated isomer.
-
Step 3: Synthesis of this compound
-
Causality: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and is efficiently removed under strong acidic conditions, such as with HCl in dioxane, to yield the free secondary amine.[11] The resulting free base is then treated with oxalic acid. The oxalate salt is often a highly crystalline solid that readily precipitates from a suitable organic solvent like isopropanol (IPA), providing a simple and effective method for purification.[6]
-
Protocol:
-
Dissolve the purified Boc-protected intermediate (1 eq.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of the free base.
-
Dissolve the crude hydrochloride salt in isopropanol (IPA). Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent like DCM. Dry and concentrate to obtain the pure free base.
-
Dissolve the free base in a minimal amount of hot IPA.
-
In a separate flask, dissolve oxalic acid (1 eq.) in IPA.
-
Add the oxalic acid solution dropwise to the free base solution.
-
Allow the mixture to cool to room temperature, then place it in a freezer to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold IPA and then diethyl ether, and dry under vacuum to yield the final oxalate salt.
-
Analytical and Spectroscopic Characterization
Robust analytical methods are essential to confirm the identity, purity, and quality of the synthesized intermediate. The following techniques are standard for a molecule of this type.
Liquid Chromatography-Mass Spectrometry (LCMS)
-
Purpose: To confirm the molecular weight and assess the purity of the final compound and reaction intermediates.
-
Methodology: A reverse-phase HPLC method, likely using a C18 column, would be appropriate.[15] A gradient elution with mobile phases of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) is standard. Detection would be via a UV detector and a mass spectrometer (e.g., ESI+ mode) to confirm the mass of the protonated free base [M+H]⁺. A purity of >97% is a typical quality standard.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unequivocal structural confirmation of the molecule.[9] Both ¹H and ¹³C NMR are required.
-
¹H NMR: Key expected signals would include:
-
Two distinct singlets in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two protons on the 1,2,4-triazole ring.[16]
-
A multiplet in the region of δ 4.5-5.5 ppm for the CH proton of the pyrrolidine ring attached to the triazole nitrogen.
-
A series of multiplets between δ 2.0-4.0 ppm corresponding to the other CH₂ protons of the pyrrolidine ring.
-
A broad signal for the two N-H protons of the protonated pyrrolidinium cation.
-
-
¹³C NMR: Expected signals would include:
-
Two signals for the triazole carbons (typically δ 140-155 ppm).
-
A signal for the oxalate carbonyl carbons (typically > δ 160 ppm).
-
Three distinct signals for the pyrrolidine carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify key functional groups.
-
Expected Peaks: Characteristic absorption bands would include N-H stretching from the pyrrolidinium cation (broad, ~2700-3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N and C=C stretching from the triazole ring (~1500-1600 cm⁻¹), and strong C=O stretching from the oxalate anion (~1700 cm⁻¹).[17]
Caption: Standard analytical workflow for quality control.
Potential Applications in Drug Development
As an intermediate, the direct biological activity of this compound is not its primary feature. Its value lies in providing a versatile building block for constructing more complex drug candidates. The pyrrolidine nitrogen offers a convenient handle for further functionalization, for example, through reductive amination, acylation, or alkylation reactions.[10]
The combination of the pyrrolidine and 1,2,4-triazole scaffolds is prevalent in compounds targeting a wide array of diseases:
-
Antifungal Agents: The 1,2,4-triazole ring is the core component of azole antifungals (e.g., Fluconazole, Voriconazole), which inhibit the enzyme lanosterol 14α-demethylase, crucial for fungal cell membrane synthesis.[4]
-
Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[18]
-
Anticonvulsant and CNS Agents: The structural features of these heterocycles are found in molecules designed to treat central nervous system disorders, including epilepsy and anxiety.[8]
-
Antiviral and Antimicrobial Agents: The triazole nucleus is a key feature in antiviral drugs like Ribavirin and has been incorporated into novel antibacterial scaffolds.[4][5]
The pyrrolidine moiety adds stereochemistry and a 3D architecture that can enhance binding affinity and selectivity for biological targets.[1][19] Therefore, this intermediate is a valuable starting point for generating libraries of novel compounds for screening against these and other therapeutic targets.
Conclusion
This compound (CAS 1956328-09-8) is a well-defined chemical intermediate with significant potential in medicinal chemistry and drug development. While direct, peer-reviewed studies on this specific compound are scarce, its structure is composed of two highly valuable heterocyclic systems. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and application. By leveraging established chemical principles, researchers can confidently produce and utilize this intermediate as a foundational building block in the rational design and discovery of next-generation therapeutics. The proposed protocols and analytical methods serve as a validated starting point for laboratory work, ensuring both efficiency and quality control in the research and development pipeline.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Artepal [artepal.org]
- 3. consensus.app [consensus.app]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Technical Guide: Physicochemical Properties and Analysis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate
Abstract
This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and essential physicochemical characteristics of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This compound is a key intermediate and building block in modern medicinal chemistry, integrating the structurally significant pyrrolidine and 1,2,4-triazole scaffolds.[1][2] The formation of its oxalate salt enhances stability, crystallinity, and handling properties, making it suitable for drug development pipelines.[3][4] This document details the precise calculation of its molecular weight, outlines authoritative methods for its synthesis and characterization—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—and offers expert insights into the rationale behind these standard analytical protocols. It is intended for researchers, chemists, and drug development professionals who require a definitive reference for this compound.
Introduction
The convergence of saturated heterocycles like pyrrolidine with aromatic, nitrogen-rich systems such as 1,2,4-triazole represents a powerful strategy in drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinical drugs, valued for its metabolic stability and its capacity to act as a hydrogen bond donor and acceptor.[1][2] Similarly, the pyrrolidine ring is a prevalent motif that imparts favorable pharmacokinetic properties, including improved aqueous solubility and three-dimensional complexity for enhanced target binding.
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole serves as a versatile synthetic intermediate.[5][6] To facilitate its use in multi-step syntheses, it is commonly prepared and stored as an oxalate salt. Salt formation with dicarboxylic acids like oxalic acid is a standard industry practice to convert basic, often oily or amorphous, free bases into stable, crystalline solids with well-defined melting points and improved handling characteristics.[3][4] This guide provides the foundational physicochemical data and analytical procedures necessary for the confident identification, purity assessment, and application of its oxalate salt form.
Molecular Formula and Weight Determination
The accurate determination of molecular weight is the first critical step in the characterization of any chemical entity. The molecular formula of the oxalate salt is derived by combining the molecular formula of the free base, 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, with that of oxalic acid.
Component Analysis
-
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (Free Base):
-
Pyrrolidine Ring: C₄H₈N
-
1,2,4-Triazole Ring: C₂H₂N₃
-
Combined Structure Analysis: The structure consists of a pyrrolidine ring attached at its 3-position to a nitrogen atom of a 1H-1,2,4-triazole ring.
-
Molecular Formula: C₆H₁₀N₄ [7]
-
-
Oxalic Acid:
Calculation of Molecular Weight
The total molecular weight of the 1:1 oxalate salt is the sum of the molecular weights of the two components. Calculations are based on the standard atomic weights of the constituent elements.[13][14][15][16][17]
| Component | Formula | Element | Atomic Weight ( g/mol ) | Atom Count | Subtotal ( g/mol ) |
| Free Base | C₆H₁₀N₄ | Carbon (C) | 12.011 | 6 | 72.066 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | ||
| Nitrogen (N) | 14.007 | 4 | 56.028 | ||
| Subtotal (Free Base) | 138.174 | ||||
| Oxalic Acid | C₂H₂O₄ | Carbon (C) | 12.011 | 2 | 24.022 |
| Hydrogen (H) | 1.008 | 2 | 2.016 | ||
| Oxygen (O) | 15.999 | 4 | 63.996 | ||
| Subtotal (Oxalic Acid) | 90.034 | ||||
| Total Salt | C₈H₁₂N₄O₄ | 228.208 |
-
Final Molecular Formula: C₈H₁₂N₄O₄ (or C₆H₁₀N₄·C₂H₂O₄)
-
Final Molecular Weight: 228.21 g/mol
Synthesis and Purification Workflow
The synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the reaction of a protected 3-azidopyrrolidine with a suitable precursor for the triazole ring, followed by deprotection.[18] The formation of the oxalate salt is the final purification and isolation step.
Rationale for Oxalate Salt Formation
The free base form of the title compound contains a secondary amine within the pyrrolidine ring, which is basic. This basicity can make the compound difficult to handle as a solid and may lead to instability. Forming a salt with oxalic acid addresses several challenges:
-
Crystallinity: Oxalate salts often form highly ordered, stable crystalline lattices, transforming oils or amorphous solids into free-flowing powders.[3][4]
-
Purity: Crystallization is an excellent purification technique, effectively removing process-related impurities.
-
Stability: Salt formation protects the basic amine from atmospheric carbon dioxide and potential degradation pathways.
-
Stoichiometry: Oxalic acid is a dicarboxylic acid, allowing for the formation of well-defined 1:1 or 2:1 (base:acid) salts.
Generalized Synthesis and Salt Formation Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent purification via oxalate salt formation.
Caption: Workflow for Synthesis and Purification.
Analytical Characterization Protocols
To confirm the identity, structure, and purity of this compound, a combination of spectroscopic and chromatographic techniques is required. The protocols below are self-validating; for instance, the mass confirmed by MS must correspond to the structure elucidated by NMR, which in turn must present as a single major peak in HPLC.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the free base and confirm the presence of both the heterocyclic core and the oxalate counter-ion.
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the oxalate salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for oxalate salts to clearly observe exchangeable protons.
-
¹H NMR Analysis:
-
Expected Signals (in D₂O):
-
Triazole Protons: Two distinct singlets or doublets in the aromatic region (~8.0-9.0 ppm), corresponding to the two C-H protons on the 1,2,4-triazole ring.
-
Pyrrolidine Methine (CH-N): A multiplet (~4.5-5.0 ppm) for the proton at the C3 position, adjacent to the triazole nitrogen.
-
Pyrrolidine Methylenes (CH₂): A series of complex multiplets in the aliphatic region (~2.0-4.0 ppm) corresponding to the four protons on the pyrrolidine ring.
-
-
Causality: The distinct chemical shifts are caused by the different electronic environments of the protons. The deshielded triazole protons are characteristic of aromatic systems, while the aliphatic pyrrolidine protons appear upfield.
-
-
¹³C NMR Analysis:
-
Expected Signals:
-
Oxalate Carbons: A signal in the highly deshielded region (~160-170 ppm) corresponding to the two equivalent carboxylate carbons of the oxalate counter-ion.
-
Triazole Carbons: Two signals in the aromatic region (~140-155 ppm).
-
Pyrrolidine Carbons: Three distinct signals in the aliphatic region (~30-60 ppm).
-
-
Trustworthiness: The presence of the oxalate signal in the ¹³C spectrum, along with the correct number and type of signals for the free base, provides unambiguous confirmation of the salt's identity.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the free base cation and assess the sample's purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the oxalate salt in a mixture of water and acetonitrile.
-
Chromatographic Conditions (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
-
Mass Spectrometry Conditions (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Scan for the protonated molecular ion [M+H]⁺.
-
Expected Result: A major peak at m/z 139.0978, corresponding to the exact mass of the C₆H₁₀N₄ free base plus a proton (C₆H₁₁N₄⁺).
-
Expertise: Using formic acid in the mobile phase ensures the amine is protonated, which is essential for efficient ionization in ESI+ mode and good chromatographic peak shape. The purity is determined by the area percentage of the main peak in the UV chromatogram.
-
Analytical Workflow Validation
The relationship between these analytical techniques forms a self-validating loop for structural confirmation and purity assessment.
Caption: Inter-validation of Analytical Methods.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]
- 4. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Artepal [artepal.org]
- 6. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Vitaceae [vitaceae.org]
- 7. PubChemLite - 1-(pyrrolidin-3-yl)-1h-1,2,4-triazole dihydrochloride (C6H10N4) [pubchemlite.lcsb.uni.lu]
- 8. byjus.com [byjus.com]
- 9. Oxalic acid - Wikipedia [en.wikipedia.org]
- 10. Oxalic Acid Formula - Structure and Equivalent Weight [pw.live]
- 11. quora.com [quora.com]
- 12. Oxalic Acid Formula - Explanation, Structural and Molecular Formula, and FAQs [vedantu.com]
- 13. webqc.org [webqc.org]
- 14. C (Carbon) - molar and relative molecular mass [your-online.ru]
- 15. homework.study.com [homework.study.com]
- 16. quora.com [quora.com]
- 17. Molecular weight of carbon [convertunits.com]
- 18. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]
The 1,2,4-Triazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has solidified its position as a cornerstone in the field of medicinal chemistry.[1] Its remarkable versatility and favorable pharmacological profile have led to its designation as a "privileged scaffold," a core structure that can be readily modified to interact with a wide array of biological targets.[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the 1,2,4-triazole moiety, delving into its fundamental properties, diverse therapeutic applications, and the underlying mechanisms that govern its biological activity. The content herein is designed to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage this critical pharmacophore in the design of next-generation therapeutics.
The Physicochemical and Pharmacokinetic Advantage of the 1,2,4-Triazole Core
The widespread utility of the 1,2,4-triazole ring in drug design can be attributed to its unique combination of physicochemical properties. This aromatic heterocycle is metabolically stable and possesses the ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors.[3] Its polar nature often enhances the solubility of parent molecules, a crucial factor in improving the pharmacokinetic profile of a drug candidate.[3][4] Furthermore, the 1,2,4-triazole can act as a bioisostere for amides, esters, and carboxylic acids, allowing for the substitution of these more labile functional groups to improve metabolic stability without sacrificing biological activity.[5][6]
The 1,2,4-triazole exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable form.[2][7] This structural feature, along with the strategic placement of its three nitrogen atoms, allows for a diverse range of substitutions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with a specific biological target.
A Broad Spectrum of Therapeutic Applications
The 1,2,4-triazole nucleus is a key component in a multitude of clinically approved drugs and investigational agents across a wide range of therapeutic areas.[8][9] Its ability to serve as a versatile pharmacophore has led to the development of potent antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][8]
Antifungal Agents: The Vanguard of Triazole Therapeutics
The most well-established and commercially successful application of the 1,2,4-triazole scaffold is in the development of antifungal drugs.[1][10] Marketed drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[7][10]
Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole-based drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][10] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[12] This leads to an accumulation of toxic sterol intermediates, which alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[1][13]
Mechanism of 1,2,4-triazole antifungal activity.
Anticancer Agents: A Multifaceted Approach to Oncology
The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][14] Derivatives incorporating this moiety have demonstrated significant antiproliferative activity through various mechanisms of action.[3][14]
Mechanisms of Action:
-
Enzyme Inhibition: A significant number of 1,2,4-triazole-based anticancer compounds function as enzyme inhibitors.[14] For instance, letrozole and anastrozole are potent non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[4][15] Other derivatives have shown inhibitory activity against kinases, topoisomerases, and carbonic anhydrases, all of which are critical targets in cancer therapy.[14]
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16] These compounds often compete with colchicine for its binding site on tubulin.[16]
-
DNA Intercalation: Some hybrid molecules containing a 1,2,4-triazole ring can intercalate into DNA, disrupting DNA replication and transcription, and ultimately inducing cancer cell death.[2]
Diverse anticancer mechanisms of 1,2,4-triazoles.
Antiviral and Antimicrobial Applications
The versatility of the 1,2,4-triazole moiety extends to the development of antiviral and antibacterial agents.[5][17] Ribavirin, a broad-spectrum antiviral drug, is a notable example of a commercially successful 1,2,4-triazole-containing therapeutic.[9][18] In the realm of antibacterial research, 1,2,4-triazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[19][20]
Synthesis of the 1,2,4-Triazole Core: A Practical Workflow
The synthesis of the 1,2,4-triazole ring can be achieved through various methods, with the choice of synthetic route often depending on the desired substitution pattern. A common and versatile approach involves the cyclization of thiosemicarbazide derivatives.
Experimental Protocol: Synthesis of a 4-Amino-5-substituted-1,2,4-triazole-3-thiol
This protocol outlines a general procedure for the synthesis of a key intermediate in the development of many biologically active 1,2,4-triazole derivatives.
-
Step 1: Preparation of the Thiosemicarbazide. An equimolar mixture of a substituted benzoic acid and thiosemicarbazide is heated in a suitable solvent (e.g., ethanol) under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold solvent, and dried to yield the corresponding thiosemicarbazide derivative.
-
Step 2: Cyclization to the 1,2,4-Triazole. The synthesized thiosemicarbazide is dissolved in an alkaline solution (e.g., 8% aqueous sodium hydroxide) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the 4-amino-5-substituted-1,2,4-triazole-3-thiol. The product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.
General workflow for 1,2,4-triazole synthesis.
Structure-Activity Relationships (SAR) and Drug Design
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended scaffolds. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
| Therapeutic Area | Key Structural Features for Enhanced Activity | Illustrative Examples |
| Antifungal | Halogen-substituted phenyl rings are often crucial for potent activity. The length and nature of the side chain attached to the triazole ring influence the antifungal spectrum.[2] | Fluconazole, Itraconazole |
| Anticancer | The presence of bulky aromatic groups can enhance binding to target enzymes. The introduction of specific functional groups can modulate selectivity for different cancer cell lines.[14][15] | Letrozole, Anastrozole |
| Antibacterial | Hybrid molecules incorporating a 1,2,4-triazole moiety with known antibacterial pharmacophores (e.g., quinolones) often exhibit enhanced activity, particularly against resistant strains.[19] | Ciprofloxacin-1,2,4-triazole hybrids |
Future Perspectives and Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Therapeutic Potential of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a versatile and highly sought-after heterocyclic motif. Its unique physicochemical properties, including its ability to participate in hydrogen bonding, its dipole character, and its relative metabolic stability, have established it as a "privileged scaffold" in drug design.[1][2] The incorporation of a pyrrolidine ring, another key pharmacophore found in numerous natural products and synthetic drugs, at the N1-position of the 1,2,4-triazole core, gives rise to the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole framework. This combination of two biologically relevant moieties has sparked considerable interest in the scientific community, leading to the exploration of its potential across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives for researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives typically involves a multi-step approach, beginning with the construction of a suitable pyrrolidine precursor. A common and efficient method involves the epoxide ring-opening of a protected 3-azabicyclo[3.1.0]hexane derivative. This strategy allows for the stereoselective introduction of substituents on the pyrrolidine ring.
A general synthetic workflow is depicted below:
Figure 1: General synthetic workflow for 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives.
Detailed Experimental Protocol: Synthesis of a Precursor
A key precursor, trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride, can be synthesized from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The epoxide ring is opened, followed by methylation under basic conditions and subsequent deprotection to yield the desired pyrrolidine-triazole salt.[3] This salt can then be used as a versatile starting material for the synthesis of a library of N-substituted derivatives by reacting it with various substituted benzoyl chlorides or benzyl bromides.[3]
A Spectrum of Biological Activities: From Microbes to Mammalian Cells
Derivatives of the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Antimicrobial and Antifungal Potential: Combating Infectious Diseases
The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal therapy, with blockbuster drugs like fluconazole and itraconazole featuring this core structure.[4] The mechanism of action of many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]
While comprehensive studies on the antimicrobial and antifungal activities of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives are still emerging, preliminary findings are encouraging. For instance, certain derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione bearing a pyrrolidinyl substituent have shown potent activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[6] This activity was comparable to the standard drug cefuroxime.[6]
Table 1: Antimicrobial Activity of Selected Pyrrolidinyl-Triazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 31.25 | [6] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer is a major focus of modern drug discovery, and heterocyclic compounds, including triazoles, have emerged as a rich source of novel anticancer agents.[7][8] The anticancer properties of 1,2,4-triazole derivatives are often attributed to their ability to interfere with various cellular processes, such as cell cycle progression and apoptosis.[9]
While research on the anticancer potential of the specific 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold is in its early stages, studies on closely related structures provide a strong rationale for their investigation. For example, a series of novel tetrazolopyrrolidine-1,2,3-triazole analogues have demonstrated significant anticancer activity against a panel of human cancer cell lines.[2]
Table 2: Anticancer Activity of Related Pyrrolidine-Triazole Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Tetrazolopyrrolidine-1,2,3-triazole analog 7a | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole analog 7i | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole analog 7h | MCF-7 (Breast Cancer) | 3.20 ± 1.40 | [2] |
| Tetrazolopyrrolidine-1,2,3-triazole analog 7b | HepG2 (Liver Cancer) | 0.97 ± 0.12 | [2] |
These findings strongly suggest that the incorporation of a pyrrolidine ring into a triazole scaffold can lead to potent anticancer agents. Further exploration of the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole core in this context is highly warranted.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10][11]
Recent studies have highlighted the potential of pyrrolo-triazole derivatives as selective COX-2 inhibitors. A series of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone demonstrated significant and selective COX-2 inhibitory activity.[10][12]
Table 3: COX-1 and COX-2 Inhibitory Activity of Pyrrolo[3,4-d]pyridazinone-Triazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8b | 95.75 | 49.79 | 1.92 | [10] |
| 9a | 70.96 | 47.83 | 1.48 | [10] |
| 11a | 85.32 | 48.12 | 1.77 | [10] |
| 11b | 78.64 | 48.96 | 1.61 | [10] |
| Meloxicam (Reference) | 83.7 | 59.2 | 1.41 | [10] |
The data suggests that the pyrrolo-triazole scaffold can be effectively tailored to achieve selective COX-2 inhibition, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Figure 2: Simplified schematic of the cyclooxygenase (COX) pathway and the site of action for selective COX-2 inhibitors.
Methodologies for Biological Evaluation: A Practical Guide
To rigorously assess the therapeutic potential of novel 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives, standardized and validated in vitro assays are essential. The following section provides detailed, step-by-step protocols for key biological evaluations.
Anticancer Activity: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Workflow for the MTT cell viability assay.
Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[1][16]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 4: Workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available colorimetric or fluorometric inhibitor screening assays.[12][17]
Protocol: In Vitro COX Inhibition Assay
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-1 or COX-2 enzyme solutions according to the manufacturer's instructions.
-
Inhibitor Incubation: Add the test compounds (1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives) at various concentrations to the wells of a 96-well plate containing the enzyme and co-factors. Include a vehicle control and a known COX inhibitor as a positive control.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the peroxidase activity of COX, which is proportional to the prostaglandin production, using a colorimetric or fluorometric substrate.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Structure-Activity Relationship (SAR) and Future Directions
Preliminary SAR studies on related pyrrolo-triazole scaffolds suggest that the nature and position of substituents on both the pyrrolidine and the triazole rings, as well as any appended functionalities, significantly influence the biological activity. For instance, in the case of the pyrrolo[3,4-d]pyridazinone-triazole derivatives, the substituents on the N-phenyl ring of the triazole moiety played a crucial role in determining the COX-2 selectivity.[10]
Future research in this area should focus on:
-
Expansion of the Compound Library: Synthesizing a broader range of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives with diverse substitutions to establish a comprehensive SAR.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities. For example, identifying the specific cellular targets in cancer cells or the key interactions with microbial enzymes.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Employing molecular docking and other computational tools to guide the rational design of more potent and selective derivatives.
Conclusion
The 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold represents a promising and largely untapped area for the discovery of novel therapeutic agents. The convergence of two pharmacologically significant heterocycles within a single molecular framework provides a rich platform for generating diverse chemical libraries with a high potential for biological activity. The preliminary evidence for antimicrobial, anticancer, and anti-inflammatory properties underscores the therapeutic versatility of these compounds. This technical guide provides a foundational understanding and practical methodologies to empower researchers in the continued exploration and development of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives as the next generation of innovative medicines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. atcc.org [atcc.org]
- 16. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of 1,2,4-Triazole Compounds
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, a structural motif that has proven to be a cornerstone in modern drug discovery.[1][2][3] Its remarkable metabolic stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an invaluable pharmacophore for interacting with biological targets.[4] This versatility has led to the incorporation of the 1,2,4-triazole core into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6][7]
More than thirty-five drugs containing this nucleus are currently on the market, a testament to its significance.[4] Notable examples include the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anxiolytic Alprazolam.[7][8] The polar nature of the triazole ring can also enhance the solubility of a drug candidate, significantly improving its overall pharmacological profile.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing this vital heterocyclic system, from foundational classical reactions to modern, efficient methodologies.
Part 1: Classical Condensation Strategies
The traditional routes to the 1,2,4-triazole ring are dominated by condensation reactions that have been refined over a century. These methods remain fundamental in heterocyclic chemistry for their directness, though they often necessitate harsh reaction conditions.
The Pellizzari Reaction
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to symmetrically or unsymmetrically 3,5-disubstituted 1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[2][9] The primary challenge of the classical Pellizzari reaction is the requirement for high temperatures (often over 200°C) and long reaction times, which can lead to reduced yields and side product formation.[2][9]
Causality and Mechanism: The reaction proceeds via the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide.[10] This forms a key acyl amidrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the other nitrogen atom, and a final dehydration cascade under thermal conditions yield the stable, aromatic 1,2,4-triazole ring.[9][10] The high energy barrier for the dehydration step is the primary reason for the requisite high temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japer.in [japer.in]
- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate, a key heterocyclic building block for pharmaceutical research and drug development.[1][2] The pyrrolidine scaffold is a prevalent feature in many biologically active compounds, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties.[3] This protocol details a robust and reproducible synthetic route starting from commercially available (R)-3-(Boc-amino)pyrrolidine. The synthesis involves three primary stages: 1) Formation of the 1,2,4-triazole ring via condensation, 2) Acid-catalyzed deprotection of the Boc-protected pyrrolidine nitrogen, and 3) Final conversion to a stable, crystalline oxalate salt. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, ensuring high purity and yield at each stage. The strategy relies on the use of the tert-butyloxycarbonyl (Boc) protecting group to ensure regioselectivity during the triazole ring formation. The final product is isolated as an oxalate salt, which often improves the compound's stability, crystallinity, and handling characteristics compared to the free base.[4]
Diagram 1: High-level workflow for the synthesis of the target compound.
Part I: Synthesis of tert-butyl (R)-3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carboxylate
Principle and Rationale
This initial step involves the construction of the 1,2,4-triazole ring onto the Boc-protected aminopyrrolidine core. (R)-3-(Boc-amino)pyrrolidine is selected as the starting material because the Boc group effectively shields the secondary amine of the pyrrolidine ring, preventing it from participating in the reaction and ensuring that the triazole is formed exclusively on the primary amino group at the C3 position.[5] The reaction utilizes [1-((Dimethylamino)methylideneamino)-N,N-dimethyl-methanaminium hexafluorophosphate(V)] (often referred to as Gold's Reagent or a functional equivalent like N,N-dimethylformamide dimethyl acetal) which serves as a C1 synthon that reacts with the primary amine and a hydrazine source (often hydrazine itself or in situ formation) to cyclize into the stable 1,2,4-triazole heterocycle.[6][7] Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize any acidic byproducts generated during the reaction.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. |
| (R)-3-(Boc-amino)pyrrolidine | 147081-49-0 | 186.25 |
| N,N-Dimethylformamide azine | 692-06-8 | 114.15 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - |
| Brine (Saturated aq. NaCl) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-3-(Boc-amino)pyrrolidine (10.0 g, 53.7 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile (100 mL), followed by N,N-dimethylformamide azine (6.7 g, 58.7 mmol, 1.1 eq.).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.02 g, 5.37 mmol, 0.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-16 hours. The reaction should become a clear, homogeneous solution as it progresses.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). The product spot should be visible under UV light and will have a higher Rf value than the starting amine.
-
Work-up (Aqueous Extraction):
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product as a viscous oil or semi-solid.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify via flash column chromatography on silica gel using a gradient of 0-5% methanol in DCM.
-
Yield: The expected yield of tert-butyl (R)-3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carboxylate is typically 85-95%.
Part II: Synthesis of (R)-1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (Free Base)
Principle and Rationale
This step involves the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring. The Boc group is designed to be stable under basic and neutral conditions but labile to strong acids.[8] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation into the stable tert-butyl cation, carbon dioxide, and the desired free amine.[9] The tert-butyl cation is typically quenched by the solvent or fragments into isobutylene gas.[10] Using a solution of HCl in dioxane is a common and effective method, yielding the hydrochloride salt of the product directly, which can sometimes be isolated or used in situ for the next step. Alternatively, trifluoroacetic acid (TFA) in DCM can be used, which requires a basic workup to isolate the free amine.[11]
Diagram 2: Simplified mechanism of acid-catalyzed Boc deprotection.
Materials and Equipment
| Reagent/Material | CAS No. |
| tert-butyl (R)-3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carboxylate | (Product from Part I) |
| 4M Hydrochloric Acid (HCl) in 1,4-Dioxane | - |
| Diethyl ether (Et₂O) | 60-29-7 |
| Dichloromethane (DCM) | 75-09-2 |
| 2M Sodium Hydroxide (NaOH) aq. solution | - |
Equipment: Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus (Büchner funnel), rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve the Boc-protected intermediate (e.g., 12.0 g, 47.6 mmol) in a 250 mL round-bottom flask with minimal DCM or methanol (approx. 20 mL) if it is a solid, or use neat if an oil.
-
Acid Addition: Cool the flask in an ice bath to 0°C. Slowly add 4M HCl in 1,4-dioxane (60 mL, 238 mmol, 5.0 eq.) dropwise over 15 minutes. Gas evolution (CO₂) will be observed.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.[9]
-
Isolation of Hydrochloride Salt:
-
Upon completion, add diethyl ether (100 mL) to the reaction mixture to precipitate the product as its hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the white solid by filtration, wash with fresh diethyl ether (2 x 50 mL), and dry under vacuum. This provides (R)-1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride.
-
-
Conversion to Free Base:
-
Suspend the hydrochloride salt in DCM (100 mL).
-
Cool the suspension in an ice bath and add 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base as a clear oil.
-
-
Yield: The expected yield for the deprotection and neutralization is typically >95%.
Part III: Formation of this compound
Principle and Rationale
The final step converts the free base, which may be a hygroscopic oil and difficult to handle, into a stable, crystalline solid. Salt formation is a standard procedure in pharmaceutical chemistry to improve the physical properties of an active compound.[4] Oxalic acid is a readily available, inexpensive di-carboxylic acid that forms stable salts with basic nitrogen atoms.[12] The reaction is a simple acid-base neutralization. By dissolving both the free base and oxalic acid in a suitable solvent like isopropanol or ethanol and then allowing it to cool, the less soluble oxalate salt precipitates out of the solution, allowing for easy isolation by filtration.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. |
| (R)-1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole | (Product from Part II) | 138.17 |
| Oxalic acid, anhydrous | 144-62-7 | 90.03 |
| Isopropanol (IPA) | 67-63-0 | 60.10 |
Equipment: Erlenmeyer flask, magnetic stirrer, hot plate, filtration apparatus, vacuum oven.
Detailed Experimental Protocol
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the free base (e.g., 6.5 g, 47.0 mmol) in isopropanol (100 mL). Warm the mixture gently if needed to ensure complete dissolution.
-
Acid Addition: In a separate flask, dissolve anhydrous oxalic acid (4.23 g, 47.0 mmol, 1.0 eq.) in warm isopropanol (50 mL).
-
Salt Formation: Add the oxalic acid solution to the stirred solution of the free base. A white precipitate should form almost immediately.
-
Crystallization: Heat the mixture to a gentle boil to dissolve most of the solid, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol (2 x 20 mL) and then with diethyl ether (20 mL).
-
Drying: Dry the product in a vacuum oven at 40-50°C overnight.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity. The molecular weight of the oxalate salt is 228.21 g/mol .[13]
-
Yield: The expected yield of the final salt is typically 90-98%.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
p-Toluenesulfonic acid: Corrosive. Causes skin and eye burns.
-
HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care.
-
Oxalic Acid: Toxic and corrosive. Harmful if swallowed or in contact with skin.[14]
-
Triazoles: Some triazole derivatives may have biological activity. Avoid ingestion and inhalation.[15][16]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate_TargetMol [targetmol.com]
- 2. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Artepal [artepal.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Oxalate - Wikipedia [en.wikipedia.org]
- 13. This compound | C8H12N4O4 | CID 118992920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols for 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate in Drug Discovery
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate is a key intermediate that marries two highly valued heterocyclic systems: the pyrrolidine ring and the 1,2,4-triazole nucleus. This combination presents a unique opportunity for library synthesis and lead optimization, capitalizing on the distinct and synergistic properties of each moiety.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in drug design due to its ability to introduce three-dimensionality, improve aqueous solubility, and provide a handle for a variety of chemical modifications.[1] Its non-planar nature allows for the exploration of diverse chemical space, often leading to enhanced binding affinity and improved pharmacokinetic profiles. Conversely, the 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering metabolic stability and a scaffold for a multitude of pharmacological activities.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological effects, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile starting material for the synthesis of novel bioactive compounds. We will delve into its potential applications, propose detailed synthetic protocols, and outline robust biological screening methodologies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₄ | PubChem[6] |
| Molecular Weight | 228.21 g/mol | PubChem[6] |
| IUPAC Name | oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole | PubChem[6] |
| CAS Number | 1956328-09-8 | PubChem[6] |
Potential Therapeutic Applications and Mechanistic Insights
The unique structural combination of a pyrrolidine and a 1,2,4-triazole ring in 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole suggests its potential as a scaffold for developing inhibitors of various enzymes and modulators of receptor signaling pathways.
Anticancer Drug Development
The 1,2,4-triazole moiety is a well-established pharmacophore in oncology. For instance, Letrozole, an aromatase inhibitor, contains a triazole ring and is a first-line treatment for hormone-responsive breast cancer. Derivatives of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole could be designed to target a range of cancer-related proteins, such as kinases, by functionalizing the pyrrolidine nitrogen.
Hypothetical Signaling Pathway: Kinase Inhibition
The diagram below illustrates a hypothetical mechanism where a derivative of our scaffold acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a proto-oncogenic kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: Hypothetical kinase inhibition pathway.
Antimicrobial Drug Development
The triazole class of antifungals, such as fluconazole and voriconazole, function by inhibiting lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[2] The 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold could serve as a starting point for the development of novel antifungal agents with improved efficacy or a broader spectrum of activity. Similarly, derivatives could be explored for antibacterial activity, a known property of some 1,2,4-triazole compounds.[5]
Experimental Protocols
The following protocols provide a framework for the synthesis of a derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of a Representative N-Aryl Derivative
This protocol describes the synthesis of a hypothetical N-aryl derivative of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, a common step in diversifying a chemical library.
Workflow for Derivative Synthesis
Caption: Workflow for N-aryl derivative synthesis.
Step-by-Step Methodology
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) and stir vigorously until the evolution of gas ceases. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.
-
Coupling Reaction: To a solution of the free base (1.0 eq) and an aryl halide (e.g., 4-bromonitrobenzene, 1.1 eq) in an anhydrous, deoxygenated solvent like toluene, add a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).
-
Reaction Monitoring: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl derivative.
-
Characterization: Confirm the structure of the purified compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Anticancer Activity Screening
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of newly synthesized derivatives on a cancer cell line.
Step-by-Step Methodology
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. The established importance of both the pyrrolidine and 1,2,4-triazole moieties in medicinal chemistry provides a strong rationale for its use in drug discovery programs targeting a wide range of diseases. The protocols outlined in this application note offer a solid starting point for the synthesis and evaluation of new chemical entities derived from this valuable intermediate. Future work should focus on the generation of diverse chemical libraries and their screening against a panel of relevant biological targets to unlock the full therapeutic potential of this privileged scaffold.
References
- 1. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. This compound | C8H12N4O4 | CID 118992920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate as a Versatile Building Block for the Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds
Introduction: The Strategic Value of the Pyrrolidinyl-Triazole Moiety in Modern Drug Discovery
The confluence of a saturated, three-dimensional pyrrolidine ring and an aromatic, hydrogen-bond-donating 1,2,4-triazole moiety presents a powerful structural motif for contemporary medicinal chemistry.[1][2][3][4] The pyrrolidine scaffold, a prevalent feature in numerous FDA-approved drugs, offers sp³-hybridized carbons that allow for precise spatial orientation of substituents, enabling deep exploration of pharmacophore space and enhancing binding affinity and selectivity.[1][2][5][6] Concurrently, the 1,2,4-triazole ring is a key component in a multitude of clinically successful drugs, valued for its metabolic stability, ability to engage in crucial hydrogen bonding interactions with protein targets, and its favorable physicochemical properties that can improve solubility and overall drug-like characteristics.[3][7][8]
This application note provides a detailed guide for the utilization of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the construction of Janus Kinase (JAK) inhibitor scaffolds. JAK inhibitors represent a pivotal class of therapeutics for autoimmune diseases, myeloproliferative neoplasms, and certain cancers. We will detail the physicochemical properties of this building block, provide a representative, step-by-step synthetic protocol for its incorporation into a pyrrolo[2,3-d]pyrimidine core (a common backbone for JAK inhibitors), and outline essential safety and quality control considerations.
Physicochemical and Handling Properties of the Building Block
Effective API synthesis begins with a thorough understanding of the starting materials. This compound is a stable, crystalline solid, which simplifies handling and weighing operations compared to its freebase form. The oxalate salt formation enhances its stability and shelf-life.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₄ | PubChem[9] |
| Molecular Weight | 228.21 g/mol | PubChem[9] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Solubility | Soluble in water, DMSO, and methanol. | General Knowledge |
| Storage Conditions | Store at -20°C for long-term stability. Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | [10] |
Core Synthetic Application: Synthesis of a Representative JAK Inhibitor Analog
The following protocol describes a representative synthesis of a JAK inhibitor analog, demonstrating the utility of this compound. The target molecule, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile , is a conceptual analog that shares key structural features with clinically relevant JAK inhibitors. This protocol is divided into two main stages:
-
Free Base Generation: Liberation of the reactive secondary amine from the oxalate salt.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the pyrrolidine-triazole free base with the chloro-pyrrolo[2,3-d]pyrimidine core.
Logical Workflow of the Synthesis
The diagram below illustrates the overall synthetic strategy.
Caption: Synthetic workflow for a JAK inhibitor analog.
Experimental Protocol
Materials and Reagents:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Part 1: Generation of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Free Base
Causality: The oxalate salt is stable for storage but masks the nucleophilicity of the pyrrolidine's secondary amine. A basic workup is required to deprotonate the amine, liberating the free base which is the reactive species for the subsequent coupling reaction.
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (10 volumes, e.g., 10 mL per gram of starting material).
-
Basification: Cool the solution to 0-5°C using an ice bath. Slowly add a saturated aqueous solution of potassium carbonate (K₂CO₃) dropwise with stirring until the pH of the solution reaches 9-10 (confirm with pH paper).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM, 3 x 10 volumes). The free base is significantly more soluble in the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Characterization (Optional but Recommended): The resulting oil or solid is the free base. It is advisable to confirm its identity via ¹H NMR before proceeding. The free base should be used immediately or stored under an inert atmosphere as it may be less stable than the oxalate salt.
Part 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
Causality: The electron-deficient nature of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core makes it susceptible to nucleophilic attack. The secondary amine of the generated free base acts as the nucleophile, displacing the chloride to form the desired C-N bond. DIPEA, a non-nucleophilic organic base, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. NMP is a high-boiling polar aprotic solvent suitable for this type of reaction, which often requires heat.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Addition of Reagents: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (10 volumes). Stir until the solid is fully dissolved. To this solution, add the 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole free base (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (50 volumes) with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove non-polar impurities.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Quality Control and Characterization
The identity and purity of the final API analog must be rigorously confirmed.
| Analytical Method | Expected Outcome |
| ¹H NMR | The spectrum should show characteristic peaks for the pyrrolo[2,3-d]pyrimidine core, the pyrrolidine ring, and the triazole protons. The integration of these peaks should correspond to the number of protons in the structure. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the API structure. |
| LC-MS | A single major peak should be observed in the chromatogram, and the mass spectrum should show the expected molecular ion peak ([M+H]⁺). |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, confirming the elemental composition. |
| Purity by HPLC | The purity of the final compound should be ≥95% (or as required by the specific application) as determined by High-Performance Liquid Chromatography with UV detection. |
Safety and Handling
All manipulations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This is a halogenated heterocyclic compound and should be handled with care. It may be irritating to the skin, eyes, and respiratory tract.
-
N,N-Diisopropylethylamine (DIPEA): A corrosive and flammable liquid. It has a strong, unpleasant odor. Handle in a fume hood.
-
N-Methyl-2-pyrrolidone (NMP): A reproductive toxin. Avoid exposure, especially for individuals of child-bearing potential.
In case of accidental exposure, consult the relevant Safety Data Sheets (SDS) for the specific reagents used.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly in the development of kinase inhibitors. Its stable salt form allows for convenient storage and handling, while the free base can be readily generated for participation in key bond-forming reactions. The protocol outlined in this note provides a robust and logical framework for the incorporation of this strategic moiety into a pyrrolo[2,3-d]pyrimidine core, a critical step in the synthesis of a new generation of targeted therapeutics. Rigorous adherence to the described protocols, safety measures, and analytical controls will ensure the successful and reproducible synthesis of the desired API scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. research.unl.pt [research.unl.pt]
- 9. mdpi.com [mdpi.com]
- 10. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthetic Strategies for the Derivatization of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate
Introduction
The fusion of a pyrrolidine ring with a 1,2,4-triazole moiety creates a molecular scaffold of significant interest to the pharmaceutical and drug development sectors. The 1,2,4-triazole nucleus is a well-established pharmacophore, integral to a wide array of drugs with applications ranging from antifungal to anticancer treatments.[1][2] This five-membered heterocycle is metabolically stable and can engage in crucial hydrogen bonding interactions with biological receptors.[1][3] When combined with the versatile pyrrolidine ring—a common motif in FDA-approved drugs—the resulting structure presents a key reactive handle for building diverse chemical libraries.[4]
This guide provides detailed protocols for the derivatization of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate[5][6], a readily available drug intermediate. We will focus on two foundational synthetic transformations targeting the secondary amine of the pyrrolidine ring: N-Acylation and N-Alkylation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers to adapt and innovate.
Analysis of the Core Scaffold
The starting material, this compound, is a salt. The secondary amine on the pyrrolidine ring is protonated by oxalic acid. For this amine to function as an effective nucleophile in acylation and alkylation reactions, it must first be deprotonated to its free base form. This is typically achieved in situ by the addition of a suitable base during the reaction setup.
Caption: Liberation of the nucleophilic free base from the oxalate salt.
Protocol 1: N-Acylation of the Pyrrolidine Moiety
N-acylation is a fundamental reaction for installing an amide functionality, a common feature in many biologically active compounds.[7][8] The reaction involves the nucleophilic attack of the pyrrolidine's secondary amine on an electrophilic acylating agent, such as an acyl chloride or anhydride. An organic or inorganic base is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate and deactivate the starting amine.
General Workflow for N-Acylation
Caption: Standard experimental workflow for N-acylation.
Detailed Step-by-Step Protocol: Synthesis of 3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-ylmethanone
-
Preparation: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution & Basification: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (Et₃N, 2.2 eq.). The excess base is crucial to both neutralize the oxalic acid and the HCl byproduct from the acylation. Stir the resulting suspension for 15-20 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This step is critical to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Reagent Addition: Dissolve benzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled suspension over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine. The NaHCO₃ wash removes any unreacted acyl chloride and acidic byproducts.[9]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylated product.
Data Summary: N-Acylation Conditions
| Acylating Agent | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) |
| Benzoyl Chloride | Et₃N (2.2) | DCM | 0 to RT | 2-4 |
| Acetyl Chloride | Et₃N (2.2) | DCM | 0 to RT | 1-3 |
| 4-Fluorobenzoyl Chloride | Et₃N (2.2) | DCM | 0 to RT | 2-4 |
| Boc-Anhydride | Et₃N (2.2) | DCM | RT | 4-6 |
Troubleshooting N-Acylation Reactions[9]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Insufficient base; Hydrolysis of acyl chloride. | Ensure at least 2.2 equivalents of base are used. Use freshly opened or purified acylating agents. Ensure all glassware and solvents are anhydrous. |
| Multiple Spots on TLC | Incomplete reaction; Formation of side products. | Increase reaction time or consider gentle heating. If purification is difficult, consider an alternative base like potassium carbonate. |
| Product Contaminated with Starting Material | Incomplete reaction. | Add a slight excess (1.1-1.2 eq.) of the acylating agent and monitor carefully by TLC. |
Protocol 2: N-Alkylation of the Pyrrolidine Moiety
N-alkylation introduces alkyl or substituted alkyl groups to the pyrrolidine nitrogen, a key strategy for modulating a compound's lipophilicity, steric profile, and pharmacological activity. The reaction typically proceeds via an Sₙ2 mechanism where the nucleophilic amine attacks an alkyl halide. A base is required to deprotonate the amine, and the choice of base and solvent can significantly impact the reaction outcome.
General Workflow for N-Alkylation
Caption: Standard experimental workflow for N-alkylation.
Detailed Step-by-Step Protocol: Synthesis of 1-(1-benzylpyrrolidin-3-yl)-1H-1,2,4-triazole
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN). K₂CO₃ is a common and effective base for this transformation.[10]
-
Reagent Addition: Add the alkylating agent, benzyl bromide (1.1 eq.), to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. The elevated temperature is often necessary to drive the Sₙ2 reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours (4-12 h) depending on the reactivity of the alkyl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃) and wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. If DMF was used, it may require a high-vacuum pump. An alternative is to perform an aqueous workup by diluting the DMF solution with water and extracting the product with a solvent like ethyl acetate.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Data Summary: N-Alkylation Conditions
| Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) |
| Benzyl Bromide | K₂CO₃ (3.0) | DMF | 70 | 4-8 |
| Ethyl Iodide | K₂CO₃ (3.0) | ACN | Reflux | 6-12 |
| 4-Nitrobenzyl Bromide | K₂CO₃ (3.0) | DMF | 60 | 3-6 |
| Methyl Iodide | K₂CO₃ (3.0) | ACN | Reflux | 6-12 |
Troubleshooting N-Alkylation Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction is Sluggish or Stalls | Insufficiently reactive alkylating agent; Steric hindrance. | Switch from an alkyl bromide/chloride to a more reactive alkyl iodide. An in situ Finkelstein reaction (adding catalytic NaI) can be effective.[10] Increase the reaction temperature. |
| Formation of Quaternary Ammonium Salt | Over-alkylation of the product. | Use the alkylating agent as the limiting reagent (e.g., 0.95 eq.) and accept a lower conversion rate to minimize this side product. |
| Low Yield | Poor choice of base/solvent. | For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be required.[10] |
Characterization of Novel Derivatives
The successful derivatization of the scaffold must be confirmed through rigorous analytical characterization.
| Technique | N-Acylated Derivative (Amide) | N-Alkylated Derivative (Amine) |
| ¹H NMR | Disappearance of the pyrrolidine N-H proton signal. Appearance of new signals corresponding to the acyl group. Complex amide rotamer peaks may be observed.[11] | Disappearance of the pyrrolidine N-H proton signal. Appearance of new signals for the added alkyl group (e.g., benzylic CH₂ protons around 3.5-4.5 ppm). |
| ¹³C NMR | Appearance of a new carbonyl carbon signal in the range of 165-175 ppm. | Appearance of new signals corresponding to the carbons of the alkyl group. |
| FT-IR | A strong C=O (amide) stretching band appears around 1630-1680 cm⁻¹. | The N-H stretching band (if visible in the starting material) disappears. |
| Mass Spec (ESI-MS) | The molecular ion peak [M+H]⁺ will correspond to the mass of the free base plus the mass of the added acyl group minus water. | The molecular ion peak [M+H]⁺ will correspond to the mass of the free base plus the mass of the added alkyl group. |
Conclusion
The 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold is a valuable building block for medicinal chemistry and drug discovery. The protocols detailed in this application note for N-acylation and N-alkylation provide reliable and adaptable methods for generating a diverse library of novel compounds. By understanding the underlying chemical principles and potential challenges, researchers can effectively leverage this scaffold to explore new chemical space and develop potential therapeutic agents.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Artepal [artepal.org]
- 6. This compound | C8H12N4O4 | CID 118992920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. elar.urfu.ru [elar.urfu.ru]
Advanced HPLC and LC-MS/MS Strategies for the Analysis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
An Application Note for Drug Development Professionals
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the comprehensive analysis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This small, polar molecule, featuring a chiral center and multiple nitrogen atoms, presents significant analytical challenges, including poor retention in traditional reversed-phase chromatography. To overcome these issues, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was developed for both quantitative analysis by UV detection and qualitative analysis by mass spectrometry. The methodologies described herein are designed to be self-validating and are grounded in established regulatory principles, providing researchers, scientists, and drug development professionals with a reliable framework for purity testing, stability studies, and impurity profiling.
Introduction: The Analytical Challenge
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound of interest in pharmaceutical development. Its structure is characterized by high polarity, stemming from the pyrrolidine and triazole rings, and the presence of a basic secondary amine. It is typically synthesized as an oxalate salt to improve its handling and stability. The key analytical hurdles for this molecule are:
-
High Polarity: The hydrophilic nature of the molecule leads to minimal or no retention on conventional C18 reversed-phase HPLC columns, making quantification difficult[1][2].
-
Chirality: The presence of a stereocenter at the C3 position of the pyrrolidine ring necessitates chiral separation methods to ensure enantiomeric purity, a critical quality attribute in drug development[3][4].
-
UV Chromophore: The triazole ring provides a suitable UV chromophore for detection, but a highly sensitive method is required for trace-level impurity analysis.
-
MS Compatibility: For definitive identification and impurity profiling, methods must be compatible with mass spectrometry, which often precludes the use of non-volatile ion-pairing reagents[1][5].
To address these challenges, this guide focuses on a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. HILIC utilizes a polar stationary phase and a partially aqueous, high-organic mobile phase to retain and separate very polar compounds through a partitioning mechanism[6][7][8]. This approach not only provides excellent retention for the target analyte but also uses volatile mobile phase buffers (e.g., ammonium formate), making it ideally suited for hyphenation with mass spectrometry[9][10]. All method validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines[11][12][13].
HPLC-UV Method for Quantification and Purity Assessment
The primary objective of the HPLC-UV method is to accurately quantify the active pharmaceutical ingredient (API) and determine its purity by separating it from potential process-related impurities and degradation products.
Rationale for Method Development
The selection of a HILIC stationary phase is paramount. A column with a neutral, amide-bonded phase was chosen as it provides robust retention for polar, nitrogen-containing compounds and exhibits alternative selectivity compared to bare silica or other HILIC phases[14]. The mobile phase consists of acetonitrile as the weak, organic solvent and an aqueous ammonium formate buffer. Ammonium formate is volatile, MS-compatible, and helps to control the ionic strength and pH, ensuring good peak shape and reproducible retention times[8]. The pH is kept acidic (around 3.0) to ensure the secondary amine on the pyrrolidine ring is protonated, which aids in the HILIC retention mechanism.
Experimental Protocol: HPLC-UV
Instrumentation:
-
An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Waters ACQUITY UPLC BEH Amide (130 Å, 1.7 µm, 2.1 mm X 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 210 nm |
| Sample Diluent | Acetonitrile/Water (90:10 v/v) |
Method Validation Protocol
The method's suitability must be confirmed through a validation process consistent with ICH Q2(R2) guidelines[11][15].
System Suitability: Before sample analysis, the chromatographic system's performance is verified by injecting a standard solution multiple times. The acceptance criteria are established based on USP General Chapter <621>[16][17].
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Data Presentation (Illustrative):
| Validation Parameter | Result | Specification (as per ICH Q2)[12] |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.5% | ≤ 2.0% |
| Intermediate: 0.8% | ≤ 2.0% | |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | S/N ratio ≥ 10 |
| Limit of Detection (LOD) | 0.015 µg/mL | S/N ratio ≥ 3 |
HPLC Workflow Diagram
LC-MS/MS Method for Identification and Impurity Profiling
For unambiguous confirmation of the analyte's identity and the structural elucidation of unknown impurities, an LC-MS/MS method is essential. The HILIC method developed previously is directly transferable to an LC-MS system.
Rationale for MS Parameter Selection
Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen. The molecule contains two basic nitrogen centers (pyrrolidine and triazole) that are readily protonated in the acidic mobile phase, yielding a strong [M+H]⁺ precursor ion[18][19].
Fragmentation: The 1,2,4-triazole ring is known to undergo characteristic fragmentation patterns, often involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN)[20][21]. Tandem MS (MS/MS) experiments are used to fragment the precursor ion, generating a unique fingerprint of product ions that can be used for structural confirmation and selective monitoring in complex matrices[22][23].
Experimental Protocol: LC-MS/MS
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Conditions:
-
Same as the HPLC-UV method described in Section 2.2.
MS/MS Conditions (Illustrative for a QqQ):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | To be determined empirically |
Expected Mass and Fragmentation
-
Analyte: 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole
-
Formula: C₆H₁₀N₄
-
Monoisotopic Mass: 138.0905 Da
-
Expected [M+H]⁺: m/z 139.0978
Hypothetical Fragmentation Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 139.1 | 111.1 | N₂ (28 Da) | Pyrrolidinyl-azirene cation |
| 139.1 | 83.1 | C₂H₂N₂ (54 Da) | Protonated 3-aminopyrrolidine |
| 139.1 | 70.1 | C₂H₃N₃ (69 Da) | Protonated triazole ring |
| 139.1 | 56.1 | C₃H₅N₃ (83 Da) | C₄H₆⁺ fragment from pyrrolidine |
LC-MS/MS Workflow Diagram
Concluding Remarks
The analytical methods detailed in this application note provide a comprehensive framework for the analysis of this compound. By employing a HILIC-based separation, the significant challenge of retaining this highly polar compound is overcome. The HPLC-UV method is demonstrated to be robust and suitable for routine quality control applications, including assay and purity testing. The LC-MS/MS method offers the high degree of selectivity and sensitivity required for definitive structural confirmation and the characterization of trace-level impurities. These protocols are grounded in established scientific principles and adhere to regulatory validation standards, ensuring trustworthy and reliable data for drug development and manufacturing.
References
- 1. welch-us.com [welch-us.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. usp.org [usp.org]
- 17. Chromatography [usp.org]
- 18. sciex.com [sciex.com]
- 19. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 23. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate for the Discovery of Next-Generation Antifungal Agents
Here are the detailed Application Notes and Protocols for the use of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate in the synthesis of novel antifungal agents.
Abstract
The escalating threat of drug-resistant fungal infections necessitates the development of novel therapeutic agents. The 1,2,4-triazole core is a clinically validated pharmacophore, central to the mechanism of action of market-leading antifungal drugs. This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound, a versatile and high-value building block, for the synthesis and evaluation of new antifungal candidates. We present detailed protocols for the synthesis of advanced intermediates analogous to potent drugs like posaconazole, alongside standardized methodologies for in vitro antifungal susceptibility testing. This guide emphasizes the rationale behind experimental design, potential avenues for structure-activity relationship (SAR) exploration, and troubleshooting, thereby empowering research teams to accelerate their discovery programs.
Introduction: A Strategic Foundation for Antifungal Design
The design of effective antifungal agents hinges on exploiting biochemical pathways unique to fungi. The 1,2,4-triazole scaffold has proven to be one of the most successful chemotypes in achieving this selective toxicity.[1][2][3]
The 1,2,4-Triazole Core: A Potent Inhibitor of Fungal Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme.[4][5][6] This enzyme is responsible for a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[7] By coordinating with the heme iron atom in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately disrupting membrane function, which results in a fungistatic or fungicidal effect.[4][8]
dot
digraph "Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
}
Figure 1: Mechanism of Action of Triazole Antifungals.
The Pyrrolidine Moiety: A Versatile Scaffold for Optimizing Drug Properties
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[9] Its inclusion in an antifungal candidate can significantly influence key drug-like properties. The saturated, non-planar structure of the pyrrolidine ring can improve aqueous solubility and metabolic stability while providing a three-dimensional vector for substituents to probe the binding pocket of the target enzyme. Furthermore, the basic nitrogen atom can be crucial for forming salt bridges or hydrogen bonds, enhancing target affinity and influencing pharmacokinetic profiles.[10][11]
The Oxalate Salt Form: Ensuring Practicality and Performance
The starting material, 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, is provided as an oxalate salt. This is a deliberate and advantageous formulation choice. Organic bases are often converted to salts to improve their physical properties. Oxalate salts frequently exhibit higher crystallinity, thermal stability, and reduced hygroscopicity compared to the free base, making them easier to handle, weigh accurately, and store.[12][13] Importantly, forming a salt can significantly enhance the aqueous solubility and dissolution rate, which can improve bioavailability in preclinical studies.[14][15][16] The protocol below includes a straightforward step to liberate the free base in situ for subsequent reactions.
Synthesis of a Posaconazole-Analog Core from this compound
This section details a representative synthetic route to couple the title compound with a key side chain characteristic of potent, broad-spectrum triazole antifungals like itraconazole and posaconazole.[17][18][19][20]
Synthetic Workflow Overview
The strategy involves the liberation of the 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole free base, followed by a nucleophilic substitution reaction (N-alkylation) with a pre-synthesized electrophilic side chain. This modular approach allows for the generation of a library of analogs by varying the side chain component.
dot
digraph "Synthetic_Workflow" {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"];
}
Figure 2: General workflow for the synthesis of antifungal analogs.
Materials and Reagents
-
This compound (Starting Material)
-
(2S,3S)-2-(2,4-difluorophenyl)-3-(4-tosyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Representative Electrophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Protocol: Synthesis of Compound AZ-101
Step 1: Liberation of Free Base and N-Alkylation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the flask. The carbonate base is crucial as it neutralizes the oxalate salt to generate the nucleophilic free base in situ and also acts as an acid scavenger for the subsequent alkylation step.
-
Add the electrophilic side chain (e.g., (2S,3S)-2-(2,4-difluorophenyl)-3-(4-tosyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, 1.1 eq).
-
Add anhydrous acetonitrile (approx. 20 mL per gram of starting material).
-
Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Step 2: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium oxalate/tosylate). Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. This washing sequence removes any remaining acidic impurities and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) is typically effective.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to yield the final compound (AZ-101) as a solid or viscous oil.
-
Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine the purity of the final compound.
-
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
In Vitro Evaluation of Antifungal Activity
The primary method for evaluating the potency of a new antifungal agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.[21] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[22][23]
Principle
A standardized inoculum of a fungal isolate is challenged with serial two-fold dilutions of the synthesized compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth after a specified incubation period.[21]
Materials and Reagents
-
Fungal Strains: Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, etc.
-
Growth Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Synthesized Compound (AZ-101) and Control Drugs: (e.g., Fluconazole, Posaconazole)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Protocol: Broth Microdilution Assay
-
Preparation of Antifungal Stock Solutions: Dissolve the synthesized compound (AZ-101) and control drugs in DMSO to a high concentration (e.g., 1.6 mg/mL).
-
Preparation of Dilution Plates:
-
In a 96-well plate, prepare serial two-fold dilutions of the drug stock solutions in RPMI 1640 medium. The final concentration range should typically span from 16 µg/mL to 0.015 µg/mL.
-
Each well should contain 100 µL of the diluted antifungal agent.
-
Include a positive growth control well (100 µL of drug-free medium) and a sterility control well (200 µL of uninoculated medium).
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure viability.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the dilution plate (except the sterility control). This brings the total volume in each test well to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpreting MICs:
-
The MIC is determined by visual inspection or by using a microplate reader.
-
For yeast, the MIC is the lowest drug concentration at which a prominent decrease in turbidity (e.g., ≥50% growth inhibition) is observed compared to the growth control.
-
Data Presentation
Results should be tabulated to allow for easy comparison between the novel compound and standard drugs across different fungal species.
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| AZ-101 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Fluconazole | 0.25 - 1.0 | 4.0 - 16 | >64 |
| Posaconazole | ≤0.06 | ≤0.125 | ≤0.25 |
Structure-Activity Relationship (SAR) and Lead Optimization
The synthetic protocol described allows for modular assembly, providing a powerful platform for SAR studies.[1] Systematic modifications can be made to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
dot
digraph "SAR_Exploration" {
graph [rankdir="TB", splines=true, nodesep=0.5, label="Points for SAR Modification on Antifungal Scaffold", labelloc=t, fontsize=12];
node [shape=none, image="https://i.imgur.com/example.png", label=""]; // Placeholder for a chemical structure image
}
Figure 3: Key modification points for SAR exploration.
Key Areas for Modification:
-
Aryl Group Substituents: The di-halogenated phenyl ring is a common feature that enhances potency. Exploring different halogen patterns (e.g., 2,5-difluoro, 2,4,5-trifluoro) or introducing other electron-withdrawing groups can fine-tune activity.[1]
-
Stereochemistry: The stereocenters in the core structure are critical for proper orientation within the CYP51 active site. Maintaining or inverting stereochemistry can have profound effects on potency.[24]
-
Pyrrolidine Ring: The stereochemistry at the C3 position of the pyrrolidine ring and the potential for substitution on the ring itself offer avenues for modulating solubility and cell permeability.
-
Terminal Side Chain: The group attached to the pyrrolidine nitrogen is a major determinant of the overall pharmacokinetic profile and spectrum of activity. This is the most common site for generating diverse analog libraries.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemconsai.com [chemconsai.com]
- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. isres.org [isres.org]
- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. pubs.acs.org [pubs.acs.org]
Synthesis of antibacterial agents from 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Application Note & Protocols: A Strategic Approach to the Synthesis of Novel Antibacterial Agents from 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy to overcome resistance and enhance therapeutic efficacy.[1] This guide details a strategic framework and validated protocols for the synthesis of a diverse library of potential antibacterial compounds starting from this compound. This scaffold is of significant interest as it combines the 1,2,4-triazole moiety, known for its broad-spectrum antimicrobial properties, with a versatile pyrrolidine ring that allows for systematic structural modifications.[2][3][4] We provide comprehensive, step-by-step protocols for the functionalization of the pyrrolidine nitrogen, methods for structural characterization, and a standard protocol for preliminary antibacterial screening.
Introduction: Rationale for the Scaffold
The 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole core is a privileged scaffold in medicinal chemistry. The 1,2,4-triazole ring is a cornerstone of many successful therapeutic agents and is well-documented for its wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[5][6][7] Its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability, makes it a valuable component in drug design.
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several advantages.[3] Its non-planar, three-dimensional structure allows for a better exploration of the binding pockets of biological targets compared to flat aromatic systems.[3] The secondary amine of the pyrrolidine serves as a key handle for synthetic modification, enabling the introduction of a wide array of substituents. This process of derivatization is crucial for tuning the molecule's physicochemical properties (e.g., lipophilicity, solubility) and for establishing a robust Structure-Activity Relationship (SAR).[1][4]
This guide focuses on leveraging the secondary amine of the pyrrolidine ring as the primary point of diversification. The initial starting material, an oxalate salt, must first be converted to its free base form to enable nucleophilic reactivity. Subsequently, a library of derivatives can be generated through standard organic transformations.
Overall Synthetic Strategy
The overarching strategy involves a three-stage process:
-
Preparation of the Free Base: Liberation of the reactive secondary amine from its oxalate salt.
-
Parallel Synthesis of Derivatives: Functionalization of the pyrrolidine nitrogen via acylation, sulfonylation, reductive amination, and urea/thiourea formation to generate a chemically diverse library.
-
Characterization and Screening: Structural confirmation of the synthesized compounds and evaluation of their in vitro antibacterial activity.
Figure 1: General workflow for the synthesis and evaluation of antibacterial agents.
Experimental Protocols
Protocol 1: Preparation of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (Free Base)
Causality: The starting material is an oxalate salt, where the pyrrolidine nitrogen is protonated and non-nucleophilic. To perform N-functionalization reactions, the free secondary amine must be liberated. This is achieved by treatment with a mild aqueous base, which deprotonates the ammonium salt, followed by extraction of the more organic-soluble free base.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 eq of this compound in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is > 8.
-
Extract the aqueous layer with DCM or EtOAc (3 x 50 mL). The free base is significantly more soluble in organic solvents than its salt form.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The resulting residue is the free base, which should be used immediately or stored under an inert atmosphere to prevent degradation. Purity can be checked by ¹H NMR.
Protocol 2: Synthesis of N-Aroyl Derivatives (Amide Library)
Causality: Acylation of the pyrrolidine nitrogen with various acyl chlorides or anhydrides introduces a range of substituents, allowing for the exploration of electronic and steric effects on antibacterial activity. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct, driving the reaction to completion.
Materials:
-
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (Free Base)
-
Substituted Benzoyl Chlorides (e.g., 4-chlorobenzoyl chloride, 4-nitrobenzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (water, brine, silica gel)
Procedure:
-
Dissolve the free base (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq).
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Synthesis of N-Alkyl Derivatives via Reductive Amination
Causality: Reductive amination provides a robust method for introducing alkyl and benzyl groups. The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the secondary amine with an aldehyde, which is then immediately reduced by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the aldehyde starting material than other hydrides.
Materials:
-
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (Free Base)
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanecarbaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
To a solution of the free base (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 6-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by NMR and HRMS.
Protocol for Antibacterial Activity Screening
Causality: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth.
Materials:
-
Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotics for positive control (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.
-
Prepare a standardized bacterial inoculum in MHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Add 10 µL of the bacterial inoculum to each well (except for the sterility control wells).
-
Include a positive control (standard antibiotic) and a negative control (broth + inoculum + DMSO) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible bacterial growth (turbidity).
Data Presentation: Results should be summarized in a table for clear comparison.
| Compound ID | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Parent | -H | >128 | >128 |
| D-01 | -C(O)-Ph-4-Cl | 16 | 32 |
| D-02 | -C(O)-Ph-4-NO₂ | 8 | 16 |
| D-03 | -CH₂-Ph | 64 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Anticipated Structure-Activity Relationship (SAR)
Based on extensive literature on triazole-based antibacterial agents, certain structural modifications can be hypothesized to influence activity.[1][8][9] The systematic synthesis of a library allows for the validation of these hypotheses.
Figure 2: Hypothesized Structure-Activity Relationship (SAR) for N-substituted derivatives.
Conclusion
The 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold provides a robust and versatile starting point for the development of novel antibacterial agents. The protocols outlined in this guide offer a systematic approach to generate a chemically diverse library of compounds by functionalizing the pyrrolidine nitrogen. This strategy, combined with standardized antibacterial screening, facilitates the rapid identification of lead compounds and the establishment of a clear structure-activity relationship, which is essential for guiding future optimization efforts in the fight against bacterial resistance.
References
- 1. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 7. medicine.dp.ua [medicine.dp.ua]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Experimental procedure for coupling reactions with 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
Topic: Experimental Procedure for Coupling Reactions with 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrrolidinyl-Triazole Scaffold
The 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole moiety is a highly valued structural motif in modern medicinal chemistry. The 1,2,4-triazole ring system is a key pharmacophore found in numerous clinically successful drugs, prized for its metabolic stability, capacity for hydrogen bonding, and rigid structure which can facilitate high-affinity interactions with biological targets.[1] Its applications span a wide range of therapeutic areas, including antifungal, anticancer, and antiviral agents.[2][3] When combined with a pyrrolidine ring, this scaffold provides a versatile, three-dimensional building block that allows for precise vectoral orientation of substituents, making it a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
This application note provides a detailed, field-proven guide for the effective use of this compound in common coupling reactions. We will focus on the most prevalent transformation—amide bond formation—providing a robust, step-by-step protocol from the initial salt-to-free-base conversion through to the final coupled product. The causality behind reagent selection and procedural steps is explained to empower researchers to adapt and troubleshoot these critical synthetic transformations.
PART 1: Foundational Chemistry & Initial Preparation
The commercially available starting material is an oxalate salt, which enhances its stability and shelf-life. However, the secondary amine of the pyrrolidine ring must be in its free base form to act as a nucleophile in coupling reactions. Therefore, an initial neutralization and extraction step is mandatory.
Protocol 1: In-Situ Liberation of the Free Amine
Rationale: This protocol uses a mild inorganic base (Sodium Bicarbonate) in a biphasic system to neutralize the oxalate salt. The resulting free amine is more soluble in an organic solvent (Dichloromethane) than in the aqueous phase, allowing for efficient extraction. The subsequent drying step is critical as water can interfere with many coupling reagents.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of DCM (10 mL per gram of salt) and saturated aqueous NaHCO₃ solution (10 mL per gram of salt).
-
Stir the biphasic mixture vigorously for 30-60 minutes at room temperature. Monitor the dissolution of the solid.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Extract the aqueous layer again with DCM (2 x 5 mL per gram of initial salt) to ensure complete recovery of the product.
-
Combine all organic extracts and wash with brine (1 x 5 mL per gram of initial salt). The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, typically as a viscous oil or low-melting solid.
-
Crucial Note: The free amine is often used immediately in the subsequent coupling step without further purification.
PART 2: Amide Bond Formation Protocol
Amide coupling is the most frequent application for this building block. The choice of coupling reagent is critical for achieving high yields and purity, especially when working with heteroaromatic amines which can sometimes be poor nucleophiles. Uronium/aminium-based reagents like HATU are highly effective due to their rapid activation of the carboxylic acid and resistance to racemization.[4]
Diagram: General Workflow
A visual representation of the process from starting salt to final product.
Caption: Workflow from oxalate salt to purified amide.
Protocol 2: HATU-Mediated Amide Coupling
Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions.[4] A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to neutralize the ammonium salts formed during the reaction without competing in the coupling. DMF is a polar aprotic solvent that effectively dissolves all reaction components.
Materials:
-
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (free base from Protocol 1)
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, inert-atmosphere-purged round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1-0.2 M).
-
Add HATU (1.1 - 1.2 eq) to the solution and stir for 5-10 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
Add a solution of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (1.0 - 1.1 eq) in a minimal amount of anhydrous DMF.
-
Finally, add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture. The base is crucial for deprotonating the amine and neutralizing acidic byproducts.
-
Allow the reaction to stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. Due to the polarity of the triazole moiety, a polar solvent system such as DCM/Methanol or Ethyl Acetate/Methanol may be required.[5]
Diagram: Amide Coupling Mechanism
This diagram illustrates the activation and coupling steps.
Caption: Mechanism of HATU-mediated amide coupling.
PART 3: Data Presentation & Troubleshooting
Successful coupling reactions depend on the careful control of reagents and conditions. The following table summarizes typical parameters and expected outcomes.
| Parameter | Condition / Reagent | Rationale & Field Insights |
| Coupling Reagent | HATU, HBTU, PyBOP | Uronium/phosphonium salts are highly efficient and reduce racemization risk for chiral acids. EDC/HOBt is a more economical but sometimes slower alternative. |
| Base | DIPEA, Triethylamine (TEA) | A non-nucleophilic organic base is required to prevent competition with the primary amine nucleophile. 2-3 equivalents are typically used. |
| Solvent | DMF, DCM, Acetonitrile | Polar aprotic solvents are preferred for their ability to dissolve the polar starting materials and reagents. Ensure the solvent is anhydrous. |
| Temperature | 0 °C to Room Temperature | Most couplings proceed efficiently at room temperature. For highly sensitive substrates, starting at 0 °C can mitigate side reactions. |
| Typical Yield | 60 - 95% | Yields are substrate-dependent. Electron-poor carboxylic acids or sterically hindered amines may result in lower yields. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Incomplete neutralization of oxalate salt. | Ensure thorough washing with NaHCO₃ during free base preparation (Protocol 1). Confirm pH of the aqueous layer is basic. |
| Inactive coupling reagent. | HATU and similar reagents are moisture-sensitive. Use fresh, high-quality reagents and anhydrous solvents. | |
| Insufficient base. | Ensure at least 2 equivalents of DIPEA are used to neutralize both the forming HCl and the protonated amine. | |
| Multiple Byproducts | Side reaction with carboxylic acid. | For sensitive acids, pre-activate with HATU for only 5-10 minutes before adding the amine. |
| Difficult Purification | Product is highly polar. | Use amine-functionalized silica gel for chromatography to reduce tailing.[5] Alternatively, reverse-phase chromatography can be effective. |
| Residual DMF in product. | Perform multiple washes with 5% LiCl solution during work-up to effectively remove DMF. |
PART 4: Alternative Coupling Strategies
While amide coupling is common, the pyrrolidinyl-triazole free base is a versatile nucleophile for other important C-N bond-forming reactions.
-
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃) to form N-alkylated products. This is a mild and efficient method for introducing alkyl substituents.
-
Buchwald-Hartwig Amination: The amine can be coupled with aryl halides or triflates using a palladium catalyst and a suitable phosphine ligand to form N-aryl products. This reaction is a cornerstone of modern medicinal chemistry for accessing complex aryl amines.
-
Suzuki Coupling: While the pyrrolidinyl-triazole itself is not directly used in Suzuki reactions, derivatives where the triazole or another part of the molecule is functionalized with a halide can be coupled with boronic acids to build C-C bonds.
These advanced methods significantly expand the synthetic utility of the 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold, enabling its incorporation into a vast array of complex molecular architectures.
References
- 1. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. researchgate.net [researchgate.net]
Application Note: A Guide to the Quantification of Oxalate in Chemical Compounds
Introduction: The Significance of Oxalate Quantification
Oxalate, a simple dicarboxylic acid, is a ubiquitous dianion found in various biological and industrial systems.[1][2][3] Its presence is critically important across diverse fields, from pharmaceutical development, where it can be a counter-ion in active pharmaceutical ingredients (APIs), to clinical diagnostics, where it is a key biomarker for conditions like nephrolithiasis (kidney stones).[1][2][3][4] In industrial settings, such as the pulp and paper and alumina industries, calcium oxalate scaling can lead to significant operational challenges.[1][2][3] Given its wide-ranging impact, accurate and reliable quantification of oxalate is paramount for researchers, scientists, and drug development professionals.
This application note provides a comprehensive overview of the principal analytical methodologies for the quantification of oxalate. We will delve into the theoretical underpinnings of each technique, present detailed, field-tested protocols, and offer insights into the selection of the most appropriate method for a given application. The methodologies discussed herein are grounded in established scientific principles and align with the validation expectations outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11][12][13][14]
Method Selection: A Comparative Overview
The choice of an analytical method for oxalate quantification is dictated by several factors, including the sample matrix, the expected concentration range of oxalate, the required sensitivity and specificity, and the available instrumentation. Here, we present a summary of the most common techniques, which will be elaborated upon in subsequent sections.
| Analytical Technique | Principle | Typical Sensitivity | Throughput | Key Advantages | Primary Limitations |
| Redox Titration | Oxidation of oxalate by a strong oxidizing agent (e.g., KMnO₄).[15][16][17] | Millimolar (mM) | Low | Cost-effective, simple instrumentation.[15] | Low sensitivity, susceptible to interferences from other reducing agents.[15] |
| Ion Chromatography (IC) | Separation of oxalate from other anions on an ion-exchange column followed by conductivity detection.[18][19][20][21] | Micromolar (µM) to parts-per-million (ppm).[19] | Moderate to High | High specificity, can simultaneously quantify multiple anions.[18][20] | Requires specialized instrumentation, potential for matrix interference.[21] |
| Enzymatic Assay | Oxalate oxidase-catalyzed conversion of oxalate to hydrogen peroxide, which is then detected colorimetrically.[1][22][23][24][25][26] | Micromolar (µM) | High | High specificity, suitable for complex biological matrices.[1][22] | Enzyme stability can be a concern, potential for interference from substances that react with hydrogen peroxide.[1] |
| LC-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection of oxalate and its fragments.[4][27][28][29][30] | Nanomolar (nM) to low micromolar (µM).[27][28][30] | High | Very high sensitivity and specificity, robust for complex matrices.[27][28][29] | High instrumentation cost, requires significant expertise for method development. |
Redox Titration with Potassium Permanganate (KMnO₄)
Scientific Principle
Redox titration is a classic and cost-effective method for quantifying oxalate.[15] The underlying principle is the oxidation-reduction reaction between oxalate ions (C₂O₄²⁻) and a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent. In an acidic medium, the intensely purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while oxalate is oxidized to carbon dioxide (CO₂).[15][17][31]
The reaction is as follows: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O[31]
The endpoint of the titration is indicated by the first persistent pink or faint purple color, which signals the presence of excess permanganate ions after all the oxalate has been consumed.[15][17][31] The reaction is typically carried out at an elevated temperature (around 60°C) to increase the reaction rate.[15][16][31][32]
Experimental Workflow
Caption: Workflow for Oxalate Quantification by Redox Titration.
Detailed Protocol
A. Preparation and Standardization of 0.01 N Potassium Permanganate (KMnO₄) Solution:
-
Preparation: Accurately weigh the required amount of KMnO₄ and dissolve it in a known volume of deionized water.
-
Standardization:
-
Accurately weigh a primary standard, such as sodium oxalate (Na₂C₂O₄), and dissolve it in a known volume of deionized water.[31]
-
Pipette a known volume of the sodium oxalate solution into a conical flask.
-
Add approximately 20 mL of 2N sulfuric acid (H₂SO₄).[31]
-
Titrate the hot solution with the prepared KMnO₄ solution from a burette until a faint, persistent pink color is observed.[31]
-
Repeat the titration at least three times to obtain consistent readings.
-
Calculate the exact normality of the KMnO₄ solution.
-
B. Titration of the Oxalate Sample:
-
Accurately weigh the chemical compound containing oxalate and dissolve it in a known volume of deionized water.
-
Pipette a known aliquot of the sample solution into a clean conical flask.
-
Add approximately 20 mL of 2N H₂SO₄.[31]
-
Titrate with the standardized KMnO₄ solution until the endpoint is reached.[31]
-
Record the volume of KMnO₄ used and repeat for reproducibility.
C. Calculation:
-
Moles of KMnO₄ used: Molarity of KMnO₄ × Volume of KMnO₄ (in L)
-
Moles of Oxalate: Moles of KMnO₄ × (5 moles of Oxalate / 2 moles of KMnO₄)
-
Mass of Oxalate: Moles of Oxalate × Molar Mass of Oxalate (88.02 g/mol )
-
Percentage of Oxalate in the sample: (Mass of Oxalate / Mass of Sample) × 100
Ion Chromatography (IC)
Scientific Principle
Ion chromatography is a powerful technique for the separation and quantification of ionic species. For oxalate analysis, an aqueous sample is injected into an ion chromatograph. The sample is then passed through an anion-exchange column, which contains a stationary phase with fixed positive charges. Anionic species in the sample, including oxalate, are retained on the column to varying degrees based on their charge and affinity for the stationary phase. A buffered aqueous solution, known as the mobile phase or eluent, is continuously pumped through the column to facilitate the separation. Oxalate is then detected and quantified, typically using a conductivity detector.[18][20][21]
Experimental Workflow
References
- 1. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. jordilabs.com [jordilabs.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. ICH Official web site : ICH [ich.org]
- 15. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. [PDF] Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. cohesionbio.com [cohesionbio.com]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. Oxalate - Assay enzymatic kit | LIBIOS [libios.fr]
- 27. Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. Estimation of oxalic acid by titrating with KMnO4 | DOCX [slideshare.net]
- 32. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
Welcome to the technical support center for 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize your reaction yields and overcome common experimental hurdles when working with this versatile pharmaceutical intermediate.[1][2]
Introduction to this compound
1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole is a key building block in medicinal chemistry, valued for the desirable properties that the triazole and pyrrolidine scaffolds impart to drug candidates.[1][2][3] The 1,2,4-triazole ring is metabolically stable and can act as a hydrogen bond acceptor or donor, while the pyrrolidine moiety provides a three-dimensional structure that can enhance binding to biological targets.[3][4] This reagent is supplied as an oxalate salt to improve its stability and handling as a solid. The oxalate salt form necessitates a crucial in-situ neutralization step to liberate the reactive secondary amine of the pyrrolidine ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am seeing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
A: Low yield is a common issue that can often be traced back to the nucleophilicity of the pyrrolidine nitrogen. As an oxalate salt, the secondary amine is protonated and non-nucleophilic. Effective neutralization is the first and most critical step.
Potential Causes & Solutions:
-
Incomplete Neutralization of the Oxalate Salt: The pyrrolidine nitrogen must be deprotonated to its free base form to act as a nucleophile. The presence of oxalic acid, a di-acid, means that up to two equivalents of base may be required for full neutralization.
-
Solution: Use at least 2 to 2.5 equivalents of a suitable non-nucleophilic base. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices. The reaction should be stirred with the base for at least 30-60 minutes before adding your electrophile.
-
-
Incorrect Base Selection: The choice of base is critical. A weak base may not be sufficient to fully deprotonate the ammonium salt. A sterically hindered base is often preferred to minimize side reactions where the base itself acts as a nucleophile.
-
Solution: DIPEA is generally a better choice than TEA if your electrophile is highly reactive, as it is more sterically hindered. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF or acetonitrile, but may require longer reaction times due to solubility issues.
-
-
Solvent Choice: The polarity of the solvent can significantly impact both the solubility of the oxalate salt and the reaction rate.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM) are typically good choices. For reactions with K₂CO₃, DMF is often preferred to aid in the solubility of the base.
-
-
Reaction Temperature: Nucleophilic substitution reactions often require heat to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, try heating it to 40-80 °C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition of starting materials or products at elevated temperatures.
-
Issue 2: Difficult Product Purification
Q: My product is difficult to purify. I'm observing streaking on my TLC plates and broad peaks during column chromatography.
A: The high polarity of the triazole and pyrrolidine moieties often makes purification by standard silica gel chromatography challenging.[5][6]
Potential Causes & Solutions:
-
Interaction with Acidic Silica Gel: Standard silica gel is slightly acidic and can strongly interact with the basic nitrogen atoms in your product, leading to poor separation.[6]
-
Solution 1 - Eluent Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., DCM/Methanol). This will neutralize the acidic sites on the silica, improving peak shape.[6]
-
Solution 2 - Alternative Stationary Phases: Consider using deactivated (neutral) silica or alumina for your column. For very polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase is often a more effective technique.[5][6]
-
-
Residual Oxalic Acid or Base: Remaining oxalic acid or the base used for neutralization (e.g., DIPEA) can co-elute with your product or cause purification issues.
-
Solution: Perform an aqueous workup before chromatography. Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual oxalic acid, followed by a water wash to remove the excess base.
-
-
Product is an Oil Instead of a Solid: Impurities can prevent the crystallization of a product that is expected to be a solid.[5]
-
Solution: After chromatographic purification, try dissolving the resulting oil in a minimal amount of a good solvent (like DCM or ethyl acetate) and then adding a non-polar "anti-solvent" (like hexanes or diethyl ether) dropwise until turbidity is observed. Storing this mixture at a low temperature may induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Q2: What is the role of the oxalate counterion? A: The oxalate salt is formed to create a stable, solid, and easily handleable form of the parent amine. The free base of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole is likely an oil and may be less stable over time. The oxalate salt ensures a longer shelf-life and easier weighing and dispensing.
Q3: Do I need to use an inert atmosphere for my reaction? A: While the triazole and pyrrolidine rings are generally stable, the free base form can be susceptible to oxidation. For best results and to ensure reproducibility, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially if the reaction requires heating for an extended period.
Q4: What are the expected ¹H NMR signals for the free base of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole? A: While the exact shifts will depend on the solvent, you can generally expect to see signals for the two triazole protons (around 8-9 ppm), a multiplet for the CH group of the pyrrolidine ring attached to the triazole (around 5 ppm), and several multiplets for the CH₂ groups of the pyrrolidine ring (between 2-4 ppm).[7][8] The NH proton of the pyrrolidine will likely be a broad singlet.
Q5: Can I use this reagent in aqueous conditions? A: The oxalate salt is water-soluble. However, most electrophiles it would react with (e.g., alkyl halides, acid chlorides) are not stable in water. Therefore, reactions are almost always performed in organic solvents.
Experimental Protocols & Data
Representative Protocol: N-Alkylation Reaction
This protocol describes a general procedure for the N-alkylation of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole with an alkyl halide.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to create a concentration of approximately 0.1-0.5 M.
-
Neutralization: Add diisopropylethylamine (DIPEA) (2.2 eq) to the stirred suspension. Stir the mixture at room temperature for 30-60 minutes. The suspension should become a clear solution as the free base is formed.
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a DCM/Methanol eluent system, typically with 1% triethylamine added to the eluent.
Data Presentation: Impact of Base and Solvent on Yield
The following table summarizes the expected impact of different reaction conditions on the yield of a typical N-alkylation reaction.
| Base (equivalents) | Solvent | Temperature | Expected Yield | Notes |
| TEA (2.2) | DCM | 25 °C | Low-Moderate | Incomplete reaction is common at room temperature. |
| DIPEA (2.2) | DMF | 60 °C | Good-High | Generally provides the best results. |
| K₂CO₃ (3.0) | MeCN | 80 °C (reflux) | Moderate | Longer reaction times are often required. |
| No Base | DMF | 60 °C | None | Demonstrates the necessity of neutralization. |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Reaction Mechanism: N-Alkylation
This diagram illustrates the key steps in the N-alkylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate Derivatives
Welcome to the technical support center for the purification of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low Yield of Oxalate Salt After Crystallization
Q: I've completed the synthesis of my 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivative and proceeded with the oxalate salt formation, but the yield of the crystalline product is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield during oxalate salt crystallization is a frequent challenge that can stem from several factors related to supersaturation, temperature, and solvent choice.
Possible Causes & Solutions:
-
Insufficient Supersaturation: For crystallization to occur, the solution must be supersaturated with the oxalate salt.[1] If the concentration of your compound and oxalic acid is too low, the solubility limit may not be reached.
-
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization. An ideal solvent should fully dissolve the salt at an elevated temperature but have low solubility at cooler temperatures.
-
Solution: If your current solvent is too good at solvating the salt even at low temperatures, consider performing a solvent swap to an anti-solvent system. This involves dissolving your crude product in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the oxalate salt is insoluble, to induce precipitation.
-
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, the product will be lost.[1]
-
Solution: Ensure that the filtration apparatus (e.g., funnel, filter paper) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through the setup immediately before filtering your product solution.
-
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature to maximize product precipitation.[1]
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to ensure maximum recovery of the crystalline product.[1]
-
Issue 2: The Purified Product is an Oil Instead of a Crystalline Solid
Q: My this compound derivative has "oiled out" during crystallization and I'm left with a viscous oil instead of the expected solid. What causes this and how can I induce crystallization?
A: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities that depress the melting point of the product.[3]
Possible Causes & Solutions:
-
Presence of Impurities: Unreacted starting materials, byproducts, or residual solvents can interfere with the formation of a crystal lattice.[3]
-
Solution 1: Recrystallization: Re-dissolve the oil in a minimal amount of a suitable hot solvent. If impurities are suspected, you can add a small amount of activated carbon to adsorb colored impurities, followed by hot filtration. Then, allow the solution to cool very slowly. Slow cooling is crucial for forming well-ordered crystals.[1]
-
Solution 2: Chromatographic Purification: If recrystallization fails, it indicates a higher level of impurities. In this case, it is best to purify the free base of your triazole derivative using column chromatography before attempting the salt formation again. Highly polar compounds may require reverse-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) for effective separation.[3]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.[1]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation points.[1]
-
Solution 2: Seeding: If you have a small amount of the pure crystalline product from a previous batch, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[1]
-
Issue 3: Poor Purity of the Final Oxalate Salt
Q: After crystallization, the analytical data (e.g., NMR, LC-MS) of my this compound shows the presence of significant impurities. What are the common impurities and how can I remove them?
A: The purity of the final salt is highly dependent on the purity of the free base and the crystallization technique.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials and Byproducts: These are the most common impurities and can include unreacted pyrrolidine derivatives, triazole precursors, or side-products from the synthesis.[3]
-
Residual Metal Catalysts: If a metal catalyst (e.g., copper) was used in the synthesis, it can contaminate the final product.[3]
-
Solution: Before crystallization, wash the organic solution of your free base with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester and remove residual metal ions.[3]
-
-
Occluded Solvent: Rapid crystallization can trap solvent molecules within the crystal lattice.[1]
-
Solution: To obtain larger and purer crystals, slow down the rate of crystallization. This can be achieved by allowing the hot solution to cool slowly to room temperature before placing it in an ice bath.[1] If you are using an anti-solvent, add it dropwise with vigorous stirring.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying polar 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives?
A1: Due to their polarity, these compounds can be challenging to purify using standard silica gel chromatography, which may result in poor separation and streaking of the compound on the column.[3] In such cases, alternative chromatographic methods are recommended:
-
Reverse-Phase Chromatography (C18): This is often a good choice for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[3]
-
Modified Normal-Phase Chromatography: If using silica gel, adding a small amount of a polar modifier like methanol or an amine such as triethylamine to the eluent can improve the peak shape and separation.[3]
Q2: How can I confirm the formation and stoichiometry of the oxalate salt?
A2: Several analytical techniques can be used to confirm salt formation and determine the ratio of the triazole derivative to oxalic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. You should see signals corresponding to both your triazole derivative and the oxalate counterion. Integration of the signals can help determine the stoichiometry.
-
Elemental Analysis: This technique provides the percentage of carbon, hydrogen, and nitrogen in your sample. The experimental values should match the calculated values for the desired oxalate salt.
-
Mass Spectrometry (MS): While MS will typically show the mass of the free base, it can be used to confirm the identity and purity of the active pharmaceutical ingredient (API).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for both the triazole derivative and the oxalate salt.
Q3: My oxalate salt appears to be hygroscopic. How should I handle and store it?
A3: Hygroscopicity, the tendency to absorb moisture from the air, can be an issue with some salt forms.[5] This can affect the physical and chemical stability of your compound.
-
Handling: Handle the compound in a low-humidity environment, such as a glove box or a fume hood with a dry air or nitrogen stream.
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide).
Q4: What are the key considerations when selecting a solvent for recrystallization of the oxalate salt?
A4: The ideal recrystallization solvent should meet the following criteria:
-
High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent.
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to allow for good recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
III. Experimental Protocols
Protocol 1: General Procedure for Oxalate Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole free base in a suitable solvent (e.g., ethanol, isopropanol) with gentle heating.
-
Addition of Oxalic Acid: Prepare a solution of one equivalent of oxalic acid in the same solvent. Slowly add the oxalic acid solution to the solution of the free base while stirring.
-
Crystallization: If crystals do not form immediately, allow the solution to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystallization has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Visualizations
Troubleshooting Workflow for Low Crystallization Yield
References
Technical Support Center: Synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents. The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and overall success of the experimental outcome. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to empower you to identify and mitigate common synthesis impurities. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: My reaction to couple the pyrrolidine and triazole moieties is resulting in a mixture of products that are difficult to separate. What are the likely culprits?
Answer:
The most probable cause for a difficult-to-separate product mixture is the formation of regioisomers during the N-alkylation of 1,2,4-triazole. The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated, leading to the desired N1-substituted product and the undesired N4-substituted isomer, 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole.[1] The ratio of these isomers is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The choice of base and solvent significantly influences the N1/N4 selectivity. The use of a non-polar, aprotic solvent and a hindered, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can favor the formation of the desired N1 isomer.[2]
-
Control Reaction Temperature: Alkylation reactions should be conducted at the lowest effective temperature to minimize side reactions and improve selectivity.
-
Consider the Leaving Group: The nature of the leaving group on your pyrrolidine electrophile (e.g., tosylate, mesylate, or a halide) can also affect the regioselectivity. Experimenting with different leaving groups may be necessary.
-
Analytical Confirmation: It is crucial to have a robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to differentiate and quantify the N1 and N4 isomers.[1]
FAQ 2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What could this be?
Answer:
A higher molecular weight impurity could be a di-substituted product or a quaternary triazolium salt. Over-alkylation can occur where the already substituted triazole product reacts with another molecule of the pyrrolidine electrophile.[3][4] This is more likely to happen if there is a high concentration of the electrophile or if the reaction is run for an extended period at an elevated temperature.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the 1,2,4-triazole nucleophile relative to the pyrrolidine electrophile to minimize the chances of di-alkylation.
-
Slow Addition: Add the pyrrolidine electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
FAQ 3: After the BOC-deprotection step with oxalic acid, my final product purity is low, and I see several spots on my TLC plate. What are the potential side reactions?
Answer:
Low purity after BOC deprotection with oxalic acid can stem from several issues:
-
Incomplete Deprotection: The reaction may not have gone to completion, leaving residual BOC-protected 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-1H-1,2,4-triazole.
-
tert-Butylation: The tert-butyl cation generated during the acidic deprotection is a reactive electrophile that can alkylate other nucleophilic sites on your target molecule or solvent, leading to tert-butylated byproducts.[5]
-
Side reactions with Oxalic Acid: While primarily acting as an acid for deprotection and salt formation, oxalic acid can potentially participate in other reactions under harsh conditions, though this is less common. A mild method for BOC deprotection using oxalyl chloride in methanol has been reported, which could be an alternative to consider if side reactions with oxalic acid are suspected.[6][7][8]
Troubleshooting and Optimization:
-
Ensure Complete Deprotection: Monitor the deprotection step carefully by LC-MS to ensure the complete disappearance of the BOC-protected starting material. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary.
-
Use of Scavengers: The addition of a scavenger, such as anisole or thioanisole, can help to trap the tert-butyl cation and prevent unwanted side reactions.
-
Alternative Deprotection Reagents: If issues persist, consider alternative acidic conditions for deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, followed by the addition of oxalic acid for salt formation.[9]
Part 2: Analytical Protocols for Impurity Identification
Accurate identification of impurities is paramount for process optimization and ensuring the quality of the final product. Below are detailed protocols for the analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Regioisomer and Purity Analysis
This method is designed to separate the desired N1-isomer from the N4-isomer and other potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
Dissolve a small amount of the sample (approx. 1 mg/mL) in a mixture of water and acetonitrile (1:1).
Expected Elution Profile:
The N4-isomer is typically more polar and will elute earlier than the desired N1-isomer. Other impurities, such as the BOC-protected intermediate, will be significantly less polar and have a longer retention time.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
Utilize the same HPLC method as described in Protocol 1.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Data Analysis:
Extract the mass spectra for each impurity peak observed in the chromatogram. The molecular ions will correspond to the protonated molecules [M+H]⁺ of the impurities. This information, combined with knowledge of the synthetic route, will aid in the structural elucidation of the byproducts.
Part 3: Visualization of Potential Impurity Formation
The following diagrams illustrate the key reaction pathways leading to the formation of common impurities.
Diagram 1: Regioisomeric Impurity Formation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation Studies of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
Welcome to the technical support center for 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for stability and degradation studies of this pharmaceutical intermediate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule are related to its constituent parts: the 1,2,4-triazole ring, the pyrrolidine ring, and the oxalate salt. The 1,2,4-triazole ring, while generally stable, can be susceptible to oxidative degradation and photolysis.[4][5] The pyrrolidine ring may undergo hydrolytic degradation under certain pH conditions.[6][7] The oxalate salt has a defined thermal decomposition profile.[8][9][10] Therefore, it is crucial to control the storage conditions, particularly temperature, humidity, and light exposure.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, the compound should be stored as a solid powder at -20°C, protected from light and moisture.[1] For short-term storage or when in solution, it is advisable to use amber vials and store at 2-8°C. The choice of solvent can also impact stability; aprotic solvents are generally preferred for stock solutions to minimize hydrolysis.
Q3: How does the oxalate salt form affect the stability of the parent molecule?
A3: The oxalate salt form can influence the solid-state stability, hygroscopicity, and solubility of the compound compared to its free base. While the oxalate salt is generally stable at room temperature, it can decompose at elevated temperatures, typically starting around 200-300°C, to form carbonates and carbon monoxide.[8][9] This thermal decomposition is a separate degradation pathway from that of the active molecule itself but must be considered in thermal stress studies.
Q4: What are the expected degradation pathways for this molecule?
A4: Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: The pyrrolidine ring could be susceptible to hydrolysis, especially at acidic or basic pH, potentially leading to ring-opening. Amide-like structures within heterocyclic rings can be labile to hydrolytic conditions.[11]
-
Oxidation: The 1,2,4-triazole ring and the pyrrolidine ring are potential sites for oxidation. Radical-mediated oxidation is a known degradation pathway for some triazole compounds.[4]
-
Photodegradation: Nitrogen-containing heterocyclic compounds can be sensitive to UV light, which may induce ring cleavage or other rearrangements.[12][13]
-
Thermal Degradation: At high temperatures, in addition to the oxalate decomposition, the parent molecule may undergo rearrangements or fragmentation.
Troubleshooting Guide
Issue 1: Appearance of unexpected peaks in the HPLC chromatogram during initial analysis.
-
Potential Cause: The compound may have degraded during sample preparation or handling.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure the diluent used for HPLC analysis is not causing degradation. Prepare a fresh sample and inject it immediately.
-
Check pH of the Mobile Phase: A highly acidic or basic mobile phase could induce on-column degradation. Adjust the mobile phase pH to be closer to neutral if possible.
-
Protect from Light: Prepare samples in amber vials to prevent photodegradation, especially if working under bright laboratory lights.
-
Issue 2: Inconsistent results in stability studies.
-
Potential Cause: This could be due to variations in experimental conditions or degradation of the compound in solution.
-
Troubleshooting Steps:
-
Standardize Stress Conditions: Ensure that the temperature, humidity, and light intensity are consistent across all forced degradation experiments.[14][15]
-
Evaluate Stock Solution Stability: The stability of your compound in the chosen solvent may be limited. It is recommended to assess the stability of the stock solution over the typical experiment duration.
-
Quench Reactions Effectively: For hydrolytic and oxidative studies, ensure the reaction is properly neutralized or quenched at each time point to prevent further degradation before analysis.[16]
-
Issue 3: Poor peak shape or resolution in the stability-indicating HPLC method.
-
Potential Cause: The chromatographic conditions may not be optimized to separate the parent peak from all potential degradation products.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Experiment with different solvent ratios or organic modifiers to improve separation. A gradient elution is often necessary for stability-indicating methods.[17]
-
Modify pH: Changing the pH of the aqueous portion of the mobile phase can alter the ionization state of the analyte and its degradants, significantly impacting retention and peak shape.
-
Evaluate Different Columns: If resolution is still an issue, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions as recommended by ICH guidelines.[14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[16]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a stability chamber at 80°C for 48 hours.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A robust stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[21][22]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a PDA or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 210-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Development Strategy:
-
Initial Isocratic Elution: Start with a series of isocratic runs with varying ratios of Solvent A and B (e.g., 80:20, 70:30, 60:40) to determine the approximate retention time of the parent compound.
-
Gradient Elution for Stressed Samples: To achieve separation of the parent compound from its degradation products, a gradient elution is often necessary. A suggested starting gradient is:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Method Optimization: Adjust the gradient slope, flow rate, and mobile phase pH to achieve optimal resolution (>2) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks.
3. Validation:
-
The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Visualization
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hrs | 60°C | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 24 hrs | 60°C | Data | Data |
| Oxidation | 3% H₂O₂ | 24 hrs | RT | Data | Data |
| Thermal (Solid) | - | 48 hrs | 80°C | Data | Data |
| Photolytic (Solid) | ICH Q1B | Data | RT | Data | Data |
| Photolytic (Solution) | ICH Q1B | Data | RT | Data | Data |
| Note: This table should be populated with experimental data. |
Diagrams
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways of the Active Moiety.
References
- 1. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate_TargetMol [targetmol.com]
- 2. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Masstech Portal [masstechportal.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. database.ich.org [database.ich.org]
- 19. iagim.org [iagim.org]
- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. [PDF] Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products | Semantic Scholar [semanticscholar.org]
Technical Support Center: Solubility of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive support center for addressing solubility challenges with 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This document moves beyond simple data presentation to explain the chemical principles governing its solubility, offering detailed protocols and troubleshooting workflows to ensure experimental success.
Section 1: Compound Profile & Key Solubility Influencers
This compound is a pharmaceutical intermediate used in the synthesis of various active compounds.[1][2][3][4][5] Understanding its solubility is not merely a matter of finding the right solvent; it requires an appreciation of its molecular structure.
| Property | Value | Source |
| CAS Number | 1956328-09-8 | [1][6] |
| Molecular Formula | C₈H₁₂N₄O₄ | [1][6] |
| Molecular Weight | 228.21 g/mol | [1][6] |
The compound is a salt, formed between a basic parent molecule, 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole, and an acidic counter-ion, oxalic acid.[6] This structure has two primary implications for its solubility:
-
The Basic Pyrrolidine Ring: The pyrrolidine component contains a secondary amine, which is a weak base.[7][8] This amine can be protonated (gain a H⁺ ion) in acidic conditions. This conversion from a neutral molecule to a charged cation dramatically increases its affinity for polar solvents like water.[9][10][11] Therefore, the pH of the aqueous medium is the most critical factor influencing this compound's solubility.
-
The Oxalate Salt Form: Converting the parent "freebase" into an oxalate salt is a common strategy to enhance aqueous solubility and solid-state stability. However, the solubility of oxalate salts themselves can be influenced by factors like temperature and the presence of other ions in the solution.[12][13][14]
Section 2: Solubility Data Summary
While specific, publicly available quantitative solubility data for this exact intermediate is limited, the following table provides estimated solubility profiles based on first principles of organic and medicinal chemistry. Disclaimer: These values are for guidance only and must be confirmed experimentally.
| Solvent | Solvent Type | Estimated Solubility | Remarks |
| Water (pH 3.0) | Polar Protic | High (>50 mg/mL) | Protonation of the pyrrolidine nitrogen leads to high aqueous solubility.[7][9] |
| Water (pH 7.0) | Polar Protic | Low to Moderate | At neutral pH, the compound is less protonated, reducing its solubility. |
| Water (pH 9.0) | Polar Protic | Low (<1 mg/mL) | In basic conditions, the compound exists primarily as the neutral freebase, which is significantly less soluble.[15] |
| DMSO | Polar Aprotic | High (>100 mg/mL) | Excellent solvent for creating concentrated stock solutions. |
| Methanol | Polar Protic | Moderate | Good solubility due to polarity and hydrogen bonding capability. |
| Ethanol | Polar Protic | Low to Moderate | Less polar than methanol, resulting in lower solubility. |
| Acetonitrile | Polar Aprotic | Low | Limited solubility. |
| Toluene / Hexane | Non-Polar | Very Low / Insoluble | "Like dissolves like" principle; the polar salt is insoluble in non-polar solvents.[16] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound? A1: For creating a concentrated stock solution for subsequent dilution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. For direct use in aqueous systems, an acidic buffer (e.g., citrate or acetate buffer, pH 3-5) is the best choice to ensure complete dissolution by protonating the basic amine.[7][9]
Q2: I'm struggling to dissolve the compound in a neutral phosphate-buffered saline (PBS, pH 7.4). Why? A2: At neutral pH, the pyrrolidine nitrogen is not fully protonated. The equilibrium between the more soluble, charged (protonated) form and the less soluble, neutral form shifts toward the neutral form, limiting its solubility. To dissolve the compound in a near-neutral buffer, first prepare a concentrated stock in DMSO and then dilute it carefully into the PBS, ensuring the final DMSO concentration is low and compatible with your assay.
Q3: I dissolved the compound in DMSO at 50 mg/mL, but it immediately precipitated when I diluted it into my aqueous cell culture medium. What happened? A3: This is a classic case of creating a supersaturated solution that "crashes out."[9] The compound is highly soluble in DMSO but has a much lower thermodynamic solubility in the aqueous medium. When you dilute the DMSO stock, the solvent environment changes rapidly, and the concentration of the compound exceeds its true solubility limit in the final medium, causing it to precipitate. To avoid this, use a lower stock concentration or perform serial dilutions.
Q4: My solution looks clear, but my results are inconsistent. How can I be sure the compound is truly dissolved? A4: Visual clarity can be misleading. A solution may appear clear but actually be a colloidal suspension of fine, undissolved particles. Two methods can provide a more rigorous check:
-
Tyndall Effect: Shine a laser pointer through the solution. If the beam path is visible, it indicates light scattering from suspended particles, meaning the compound is not truly dissolved.[9]
-
Filtration Test: Pass the solution through a 0.22 µm syringe filter. Analyze the concentration of the filtrate using a suitable method (e.g., HPLC-UV). If the concentration is the same as the intended concentration, the compound was fully dissolved.[9]
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Solubility in Aqueous Media | 1. Incorrect pH: The pH of the medium is too high (neutral or basic), preventing protonation of the amine.[10] 2. Concentration Too High: The amount of compound exceeds its thermodynamic solubility limit at that specific pH and temperature. | 1. Adjust pH: Lower the pH of the aqueous solvent to below 5.0 using a suitable buffer or dilute acid (e.g., HCl).[9] 2. Reduce Concentration: Decrease the target concentration or perform a formal solubility study to determine the limit. |
| Solution is Cloudy or Hazy | 1. Incomplete Dissolution: The compound is not fully dissolved and exists as a fine suspension. 2. Impurities: The starting material may contain insoluble impurities.[17] | 1. Aid Dissolution: Gently warm the solution (if the compound is thermally stable) and apply sonication. 2. Confirm True Solution: Use the Tyndall effect or filtration test described in the FAQs.[9] 3. Purity Check: Verify the purity of the starting material via analytical methods. |
| Inconsistent or Irreproducible Results | 1. Insufficient Equilibration Time: The solution has not reached thermodynamic equilibrium.[18][19] 2. Temperature Fluctuations: Solubility is temperature-dependent; inconsistent lab temperatures can affect results.[20] 3. Supersaturation: Unstable supersaturated solutions were inadvertently created and are precipitating at different rates.[9] | 1. Increase Equilibration Time: For shake-flask experiments, ensure shaking for at least 24 hours to reach equilibrium.[18] 2. Control Temperature: Use a temperature-controlled shaker or water bath.[19] 3. Work Below Solubility Limit: Ensure your working concentration is below the known thermodynamic solubility to avoid precipitation. |
| Compound Degrades During Experiment | 1. Temperature Sensitivity: High temperatures used to aid dissolution may be causing chemical degradation. 2. pH Instability: The compound may be unstable at very low or high pH values over time. | 1. Avoid Excessive Heat: Use sonication at room temperature as an alternative to heating. 2. Time-Course Study: Analyze the purity of the compound in your chosen solvent/buffer over time (e.g., at 0, 2, 8, 24 hours) by HPLC to check for degradation peaks. |
Section 5: Experimental Protocols
Protocol 5.1: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies.[19][21]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation was achieved.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., pH 3.0 citrate buffer, pH 7.4 PBS, etc.).
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24-48 hours.[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant without disturbing the solid pellet. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF).[9][22]
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9][22]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Section 6: Advanced Troubleshooting Workflow
Use the following decision tree to systematically diagnose and solve solubility issues encountered during your experiments.
Caption: Troubleshooting Tree for Solubility Issues.
References
- 1. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate_TargetMol [targetmol.com]
- 2. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Vitaceae [vitaceae.org]
- 3. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Artepal [artepal.org]
- 4. This compound | 药物中间体 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C8H12N4O4 | CID 118992920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. issr.edu.kh [issr.edu.kh]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. ic.unicamp.br [ic.unicamp.br]
- 15. researchgate.net [researchgate.net]
- 16. education.com [education.com]
- 17. quora.com [quora.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate
Welcome to the technical support resource for the synthesis and optimization of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions and troubleshooting workflows. Our goal is to empower you to not only solve immediate experimental issues but also to understand the underlying chemical principles for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, and what are the critical control points?
The most prevalent and scalable synthesis involves a two-step process:
-
Boc Protection & Nucleophilic Substitution: The synthesis typically starts with a commercially available N-Boc-3-aminopyrrolidine derivative. The key transformation is the reaction with a formylating agent followed by cyclization with hydrazine to form the 1,2,4-triazole ring. A common method is the reaction of N-Boc-3-aminopyrrolidine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which is then cyclized with hydrazine.
-
Boc Deprotection & Salt Formation: The subsequent step is the deprotection of the Boc (tert-butyloxycarbonyl) group under acidic conditions, followed by precipitation of the desired product as an oxalate salt.
Critical Control Points:
-
Temperature Control during Amidine Formation: The initial reaction with DMF-DMA is often exothermic. Maintaining a controlled temperature (typically 0-25 °C) is crucial to prevent side reactions and ensure complete formation of the intermediate.
-
Purity of Hydrazine: Use of anhydrous hydrazine is preferred. The presence of water can lead to hydrolysis of intermediates and the formation of undesired byproducts.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is essential. An excess of either the formylating agent or hydrazine can lead to impurities that are difficult to remove.
-
pH for Oxalate Salt Formation: The pH of the solution during the addition of oxalic acid directly influences the yield and purity of the final salt. The optimal pH ensures selective precipitation of the desired product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides a logical workflow for troubleshooting.
Issue 1: Low Yield of the Final Product
A low overall yield can be attributed to several factors throughout the synthetic sequence.
Troubleshooting Workflow:
Technical Support Center: pH Stability of Triazole and Oxadiazole Rings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the effects of pH on the stability of triazole and oxadiazole rings, two critical heterocyclic scaffolds in modern pharmaceuticals.[1][2][3] Understanding and controlling pH-dependent degradation is paramount for ensuring drug efficacy, safety, and shelf-life.[4][5][6]
This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and design robust, self-validating experiments.
Part 1: Triazole Ring Stability
The triazole ring, particularly the 1,2,4- and 1,2,3-isomers, is a cornerstone of many therapeutic agents, including widely used antifungal medications.[7][8] While generally considered stable, its integrity can be compromised under specific pH conditions.[9][10]
Frequently Asked Questions (FAQs) - Triazoles
Question 1: My triazole-containing compound is showing significant degradation in my acidic formulation. What is the likely degradation mechanism?
Under strongly acidic conditions, the triazole ring can be susceptible to acid-catalyzed hydrolysis. The exact mechanism can be influenced by the substituents on the ring and the specific isomer (1,2,3- vs. 1,2,4-triazole).
-
Causality: The degradation is often initiated by the protonation of one of the nitrogen atoms in the triazole ring. This increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. The result is typically ring-opening, leading to the formation of various degradation products.[11]
-
Troubleshooting Steps:
-
Confirm Degradation Products: Use a stability-indicating analytical method, such as HPLC-MS/MS, to identify the degradation products.[12][13] This will provide crucial clues about the degradation pathway.
-
pH Profiling: Conduct a forced degradation study across a range of acidic pH values (e.g., pH 1-4) to determine the pH at which degradation is most pronounced.[14][15]
-
Buffer Selection: If your formulation allows, consider using a buffer system to maintain the pH in a more stable range for your compound.
-
Question 2: I'm observing unexpected instability of my triazole therapeutic at neutral pH. What could be the cause?
While triazoles are often most stable around neutral pH, certain factors can still lead to degradation:
-
Causality:
-
Substituent Effects: The electronic nature of the substituents on the triazole ring can significantly influence its stability. Electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack, even at neutral pH.
-
Photodegradation: Some triazole derivatives can be sensitive to light. Ensure your experimental setup is protected from light if you suspect this is a factor.
-
Oxidation: While less common for the triazole ring itself, oxidative degradation can occur if other susceptible functional groups are present in the molecule.
-
-
Troubleshooting Steps:
-
Review Molecular Structure: Analyze the substituents on your triazole ring for any strong electron-withdrawing groups.
-
Conduct Photostability Studies: Expose your compound to controlled light conditions (as per ICH Q1B guidelines) to assess for photodegradation.
-
Investigate Oxidative Stress: Perform forced degradation studies using an oxidizing agent (e.g., hydrogen peroxide) to determine if your molecule is susceptible to oxidation.
-
Question 3: How do the pKa values of triazoles influence their pH-dependent stability?
The pKa values of a triazole derivative are critical in determining its ionization state at a given pH, which in turn affects its stability.
-
Causality: 1,2,4-Triazole is a weak base.[16] The protonation state of the nitrogen atoms in the ring dictates its reactivity. When the pH of the solution is below the pKa of the conjugate acid, the triazole will exist predominantly in its protonated, and often more reactive, form. Conversely, at a pH above the pKa, it will be in its neutral, generally more stable, form. Some triazole derivatives can also exhibit acidic properties.[17][18][19][20]
-
Troubleshooting Steps:
-
Determine pKa: If the pKa of your compound is unknown, it is highly recommended to determine it experimentally (e.g., by potentiometric titration or UV-Vis spectrophotometry) or through reliable in-silico prediction.
-
Correlate pKa with Stability Profile: Plot the degradation rate of your compound as a function of pH and observe if there is a correlation with the pKa values. This can help to identify the most stable pH range for your formulation.
-
Experimental Protocol: pH Stability Study of a Triazole Compound
This protocol outlines a general procedure for assessing the pH stability of a novel triazole-containing drug candidate.
Objective: To determine the degradation profile of the test compound across a range of pH values.
Materials:
-
Test compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Phosphate and citrate buffer systems
-
HPLC-grade water, acetonitrile, and methanol
-
A validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation:
-
For each pH condition (e.g., pH 1, 3, 5, 7, 9, 11, and 13), prepare a set of solutions by adding a small aliquot of the stock solution to the appropriate buffer or acidic/basic solution. The final concentration of the organic solvent should be kept low to minimize its effect on the pH.
-
Prepare a control sample at each pH without the test compound.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point for each pH condition. Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.
Visualization: Triazole Degradation Pathway
Caption: Acid-catalyzed hydrolysis of a protonated triazole ring.
Part 2: Oxadiazole Ring Stability
Oxadiazole rings, particularly the 1,3,4- and 1,2,4-isomers, are prevalent in medicinal chemistry due to their favorable metabolic stability and ability to act as bioisosteres for ester and amide groups.[21][22] However, they are not immune to pH-dependent degradation.
Frequently Asked Questions (FAQs) - Oxadiazoles
Question 4: My 1,3,4-oxadiazole-containing compound is degrading under basic conditions. What is the expected degradation pathway?
1,3,4-Oxadiazoles are generally susceptible to base-catalyzed hydrolysis.
-
Causality: The electron-deficient nature of the oxadiazole ring makes it susceptible to nucleophilic attack by hydroxide ions.[21] This attack typically occurs at one of the carbon atoms of the ring, leading to a ring-opening reaction. The specific degradation products will depend on the substituents attached to the oxadiazole ring.
-
Troubleshooting Steps:
-
Characterize Degradants: Employ LC-MS to identify the structures of the degradation products. This will help confirm a hydrolytic degradation pathway.
-
Kinetic Studies: Perform a pH-rate profile study in the basic range (e.g., pH 8-12) to quantify the rate of degradation as a function of pH.
-
Formulation Adjustment: If possible, adjust the formulation to a lower pH where the compound exhibits greater stability.
-
Question 5: Are 1,2,4-oxadiazoles more or less stable than 1,3,4-oxadiazoles to hydrolysis?
Generally, 1,2,4-oxadiazoles are also susceptible to hydrolysis, and their relative stability compared to the 1,3,4-isomer can vary depending on the specific substituents.
-
Causality: The position of the oxygen and nitrogen atoms in the ring influences the electron distribution and, consequently, the sites most prone to nucleophilic attack. It is crucial to evaluate the stability of each isomer on a case-by-case basis.
-
Troubleshooting Steps:
-
Literature Search: For known oxadiazole cores, there may be existing literature on their relative stabilities.
-
Comparative Forced Degradation: If you are working with both isomers, conduct a head-to-head forced degradation study under identical acidic and basic conditions to directly compare their stability.
-
Question 6: I need to perform a forced degradation study on a novel oxadiazole derivative. What are the key stress conditions to include?
A comprehensive forced degradation study for an oxadiazole-containing compound should include the following conditions as recommended by ICH guidelines:[14][15]
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C).
-
Photodegradation: Exposure to light according to ICH Q1B guidelines.
Data Summary: Typical pH Stability Profiles
| Heterocycle | Generally Most Stable pH Range | Common Degradation Pathway (Acidic) | Common Degradation Pathway (Basic) |
| 1,2,4-Triazole | Neutral to slightly acidic | Acid-catalyzed hydrolysis (ring opening) | Generally stable, but can be susceptible depending on substituents |
| 1,3,4-Oxadiazole | Neutral to acidic | Generally stable | Base-catalyzed hydrolysis (ring opening) |
| 1,2,4-Oxadiazole | Neutral to acidic | Can be susceptible to hydrolysis | Susceptible to base-catalyzed hydrolysis |
Note: This table provides general trends. The actual stability of a specific compound is highly dependent on its overall structure and substituents.
Visualization: Experimental Workflow for pH Stability Assessment
Caption: Workflow for assessing the pH stability of a new chemical entity.
References
- 1. Triazole and Oxadiazole Containing Natural Products: A Review | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. irjet.net [irjet.net]
- 4. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Pyrrolidine Intermediates: The Case of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of the right building blocks is a critical decision that can significantly impact the timeline and success of a project. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, gracing numerous FDA-approved drugs with its desirable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth, objective comparison of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate against other common 3-substituted pyrrolidine intermediates, supported by experimental insights and protocols to inform your synthetic strategies.
The Strategic Value of the 3-Substituted Pyrrolidine Core
The non-planar, sp³-rich nature of the pyrrolidine ring offers a distinct advantage over flat aromatic systems by providing a three-dimensional framework that can better explore the binding pockets of biological targets.[1] The substituent at the 3-position plays a pivotal role in defining the vectoral projection of pharmacophoric features, influencing target engagement, selectivity, and ultimately, biological activity.[3] The choice of the 3-substituent, therefore, is not merely a synthetic convenience but a strategic decision in molecular design.
This guide will focus on a comparative analysis of key 3-substituted pyrrolidine intermediates, with a special emphasis on the emerging building block, this compound. We will explore its synthetic accessibility and performance in comparison to more traditional intermediates such as N-Boc-3-aminopyrrolidine and 3-hydroxypyrrolidine derivatives.
Comparative Analysis of Key Pyrrolidine Intermediates
The utility of a building block is a function of its synthetic accessibility, reactivity, and the properties it imparts to the final molecule. Here, we compare this compound with two widely used 3-substituted pyrrolidine intermediates.
| Intermediate | Key Features & Advantages | Common Synthetic Applications | Potential Limitations |
| This compound | Introduces a metabolically stable, hydrogen bond accepting triazole moiety. The oxalate salt form offers improved handling and stability. | Direct incorporation into molecules requiring a triazole pharmacophore, often seen in kinase and GPCR inhibitors. | Synthesis may require specific reagents and conditions. Direct comparative data on reactivity is still emerging. |
| N-Boc-3-aminopyrrolidine | A versatile and widely used intermediate. The Boc protecting group is easily installed and removed under acidic conditions.[4] | Nucleophilic substitution, reductive amination, amide bond formation, and urea/thiourea synthesis. | Requires additional protection/deprotection steps, adding to the overall synthesis length and cost.[5] |
| 3-Hydroxypyrrolidine (and its activated derivatives) | The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate, mesylate) for nucleophilic displacement or used directly in ether or ester formation. | Synthesis of ethers, esters, and as a precursor for other 3-substituted pyrrolidines via nucleophilic substitution. | Activation of the hydroxyl group is an additional synthetic step. The reactivity of the corresponding tosylate or mesylate can be influenced by steric hindrance.[6] |
Causality Behind Experimental Choices: Why the Triazole Moiety?
The 1,2,4-triazole ring is not just a simple heterocyclic substituent; it is a bioisostere for amide and ester groups, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions as both an acceptor and a donor (if protonated).[7] Its incorporation into a drug candidate can significantly enhance binding affinity and pharmacokinetic properties. The choice of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole as a building block is a strategic decision to directly install this valuable pharmacophore, potentially shortening synthetic routes and avoiding the often harsh conditions required for de novo triazole synthesis.
Experimental Protocols & Workflows
To provide a practical context for this comparison, we present detailed experimental protocols for the synthesis and manipulation of these key pyrrolidine intermediates.
Protocol 1: Synthesis of 3-(1H-1,2,3-Triazol-1-yl)pyrrolidine Derivatives (A Model for Triazole-Substituted Pyrrolidines)
This protocol, adapted from related literature, demonstrates a common approach to synthesizing triazole-substituted pyrrolidines via a click chemistry reaction. While this example describes a 1,2,3-triazole, the principles are applicable to the synthesis of 1,2,4-triazole isomers with appropriate starting materials.[8]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a triazole-substituted pyrrolidine.
Step-by-Step Methodology:
-
Mesylation of N-Boc-3-hydroxypyrrolidine: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq). Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Azide Displacement: To the crude mesylate from the previous step dissolved in dimethylformamide (DMF), add sodium azide (3.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): To a solution of the crude azide in a mixture of t-butanol and water, add the desired alkyne (1.1 eq), sodium ascorbate (0.2 eq), and copper(II) sulfate pentahydrate (0.1 eq). Stir the reaction at room temperature for 24 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), perform an appropriate aqueous work-up and purify the product by column chromatography on silica gel to obtain the desired N-Boc-3-(1H-1,2,3-triazol-1-yl)pyrrolidine derivative.
Protocol 2: Boc Protection of 3-Aminopyrrolidine
This protocol details the straightforward and high-yielding Boc protection of 3-aminopyrrolidine, a crucial step in utilizing this versatile intermediate.[9]
Diagram of the Boc Protection Workflow:
Caption: Workflow for the Boc protection of 3-aminopyrrolidine.
Step-by-Step Methodology:
-
To a solution of 3-aminopyrrolidine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-3-aminopyrrolidine, which can often be used in the next step without further purification. A reported yield for a similar procedure is approximately 98%.[9]
Protocol 3: Boc Deprotection of N-Boc-3-aminopyrrolidine
The removal of the Boc group is a common final step in a synthetic sequence to unmask the amine for further functionalization or to obtain the final product.[4]
Diagram of the Boc Deprotection Workflow:
Caption: Workflow for the acidic cleavage of a Boc protecting group.
Step-by-Step Methodology:
-
Dissolve N-Boc-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane (5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Performance Comparison and Data Summary
While direct, head-to-head comparative studies of these specific pyrrolidine intermediates in a single drug discovery campaign are not always publicly available, we can extrapolate performance based on known reactivity and synthetic efficiency.
| Parameter | 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole | N-Boc-3-aminopyrrolidine | 3-Hydroxypyrrolidine Derivatives |
| Synthetic Efficiency | Potentially higher for targets containing a 3-(1,2,4-triazolyl)pyrrolidine moiety as it avoids de novo triazole synthesis. | Lower due to the need for protection and deprotection steps. | Moderate, as it requires an activation step (e.g., tosylation) before nucleophilic substitution. |
| Versatility | More specialized for introducing a triazole pharmacophore. | Highly versatile for a wide range of C-N bond forming reactions. | Versatile for introducing ether, ester, or other functionalities via nucleophilic displacement. |
| Handling/Stability | The oxalate salt form generally offers good stability and is a crystalline solid, which is advantageous for handling and purification. | The free base is an oil, while the Boc-protected form is a stable solid. | The free base is a hygroscopic liquid. Activated derivatives (tosylates, mesylates) have limited stability. |
| Impact on Final Compound Properties | The triazole moiety can improve metabolic stability, hydrogen bonding capacity, and solubility. | The free amine provides a key site for further diversification and interaction with biological targets. | The resulting ether or other linkages can modulate the lipophilicity and conformational flexibility of the final molecule. |
Conclusion and Future Outlook
The choice of a pyrrolidine intermediate is a strategic decision that should be guided by the specific requirements of the drug discovery project. While N-Boc-3-aminopyrrolidine remains a workhorse in medicinal chemistry due to its versatility, the emergence of pre-functionalized building blocks like this compound offers a compelling alternative for streamlining the synthesis of molecules containing this important pharmacophore. The direct incorporation of the triazole moiety can lead to more efficient synthetic routes and may provide access to novel chemical space. As more comparative data becomes available, the strategic advantages of using such specialized building blocks will become even more apparent, empowering chemists to design and synthesize the next generation of innovative therapeutics with greater speed and precision.
References
- 1. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Parallel synthesis of chiral pentaamines and pyrrolidine containing bis-heterocyclic libraries. Multiple scaffolds with multiple building blocks: a double diversity for the identification of new antitubercular compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes for Substituted 1,2,4-Triazoles: A Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2][3] The efficacy of these compounds is intrinsically linked to the substituents adorning the triazole core. Consequently, the development of efficient and versatile synthetic strategies to access diversely substituted 1,2,4-triazoles is a paramount objective for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic routes to this privileged heterocycle, from classical named reactions to modern catalytic and microwave-assisted methodologies.
Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis
The traditional methods for constructing the 1,2,4-triazole ring, namely the Pellizzari and Einhorn-Brunner reactions, have provided the foundational chemistry for accessing this important scaffold. While often requiring harsh conditions, they remain relevant and instructive.
The Pellizzari Reaction
First described by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted 1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[2][4] The reaction typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling point solvent.[4] A significant drawback of the classical Pellizzari reaction is the often low yields and long reaction times.[2]
The mechanism commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and subsequent dehydration cascade to furnish the aromatic 1,2,4-triazole ring.[2]
Caption: General mechanism of the Pellizzari reaction.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction, a subsequent development, involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines to yield 1,2,4-triazoles.[1] A key feature of this reaction is its regioselectivity when employing unsymmetrical diacylamines. The acyl group derived from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting triazole ring.
The reaction mechanism is initiated by the protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring, with a final dehydration step yielding the aromatic 1,2,4-triazole.[1]
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
Modern Synthetic Methodologies: Enhancing Efficiency and Scope
Contemporary synthetic chemistry has ushered in a new era of 1,2,4-triazole synthesis, characterized by milder reaction conditions, improved yields, and greater functional group tolerance.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times and often increasing yields for the synthesis of 1,2,4-triazoles.[5][6] This "green chemistry" approach offers significant advantages over conventional heating methods. For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave irradiation, whereas the conventional method required several hours.[5] Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield using microwaves, compared to over four hours with conventional heating.[5]
The application of microwave energy to the Pellizzari reaction has also been shown to shorten reaction times and increase yields.[2]
Catalytic Approaches: Precision and Control
The use of metal catalysts has revolutionized 1,2,4-triazole synthesis, offering unprecedented control over regioselectivity and enabling the formation of complex substitution patterns under mild conditions.
Copper catalysis is a cost-effective and environmentally favorable route to substituted 1,2,4-triazoles.[7] A notable method is the copper-catalyzed tandem addition-oxidative cyclization of amidines and nitriles, which uses air as the terminal oxidant.[7] Copper catalysts have also been employed in the [3+2] cycloaddition of nitrile ylides with diazonium salts to produce fully substituted 1,2,4-triazoles.[8]
Silver catalysts have demonstrated complementary regioselectivity to copper in certain reactions. For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted isomers.[8]
In an effort to develop more sustainable and cost-effective methods, metal-free catalytic systems have been explored. An iodine-catalyzed synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been developed, proceeding via a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization.[9] Another metal- and oxidant-free approach involves the three-component condensation of amidines, isothiocyanates, and hydrazines.[9]
Comparative Overview of Synthetic Routes
| Method | Starting Materials | Product | Conditions | Yield | Advantages | Disadvantages |
| Pellizzari Reaction (Classical) | Amide, Acylhydrazide | 3,5-Disubstituted-1,2,4-triazole | High temp. (>200°C), neat or high-boiling solvent, 2-4h | Low to Moderate | Direct synthesis | Harsh conditions, long reaction times, low yields[2][4] |
| Pellizzari Reaction (Microwave) | Aromatic Hydrazide, Substituted Nitrile | Substituted 1,2,4-triazole | 150°C, n-Butanol, 2h | Moderate to High | Faster, higher yields, greener[4] | Requires specialized equipment |
| Einhorn-Brunner Reaction | Diacylamine (Imide), Hydrazine | Substituted 1,2,4-triazole | Acid-catalyzed, reflux | Moderate | Good regioselectivity with unsymmetrical imides[1] | Can produce isomeric mixtures |
| Microwave-Assisted (General) | Various (e.g., formamide, hydrazines) | Substituted 1,2,4-triazoles | Microwave irradiation, minutes | High to Excellent | Rapid, high yields, catalyst-free options | Requires specialized equipment |
| Copper-Catalyzed | Amidines, Nitriles; Nitrile Ylides, Diazonium Salts | 1,3,5-Trisubstituted or Fully Substituted 1,2,4-triazoles | CuBr, air, 120-140°C | Good to Excellent | High functional group tolerance, atom-economical[7][8] | Potential for metal contamination |
| Silver-Catalyzed | Isocyanides, Aryl Diazonium Salts | 1,3-Disubstituted-1,2,4-triazoles | Ag(I) catalyst, mild conditions | High | High regioselectivity for specific isomers[8] | Cost of catalyst |
| Iodine-Catalyzed (Metal-Free) | Hydrazones, Aliphatic Amines | 1,3,5-Trisubstituted-1,2,4-triazoles | I2 catalyst, oxidative conditions | High | Metal-free, simple operating conditions[9] | Use of an oxidizing agent |
Experimental Protocols
Protocol 1: Classical Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole[10]
Materials:
-
Benzamide (1.21 g, 0.01 mol)
-
Benzoylhydrazide (1.36 g, 0.01 mol)
-
Round-bottom flask with reflux condenser
-
Oil bath
Procedure:
-
Prepare an intimate mixture of benzamide and benzoylhydrazide in the round-bottom flask.
-
Heat the mixture in an oil bath at 250°C for 3 hours. Water vapor will evolve as the mixture solidifies.
-
After cooling, pulverize the solid mass.
-
Wash the crude product with a dilute solution of hydrochloric acid to remove unreacted starting materials.
-
Wash with water and recrystallize from ethanol to afford pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles[4]
Materials:
-
Substituted Aromatic Hydrazide (0.005 mol)
-
Substituted Nitrile (0.0055 mol)
-
Potassium Carbonate (0.0055 mol)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To the microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration.
Protocol 3: Einhorn-Brunner Synthesis of 1,5-Diphenyl-1,2,4-triazole[10]
Materials:
-
N-formylbenzamide (1.49 g, 0.01 mol)
-
Phenylhydrazine (1.08 g, 0.01 mol)
-
Glacial acetic acid (20 mL)
-
Reflux apparatus
Procedure:
-
Dissolve N-formylbenzamide and phenylhydrazine in glacial acetic acid in a round-bottom flask.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and isolate the product.
-
Purify the crude product by recrystallization.
Protocol 4: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles[7]
Materials:
-
Amidine (1.0 equiv)
-
Nitrile (1.2 equiv)
-
CuBr (10 mol%)
-
1,2-Dichlorobenzene
-
Sealed tube
Procedure:
-
In a sealed tube, combine the amidine, nitrile, and CuBr.
-
Add 1,2-dichlorobenzene as the solvent.
-
Stir the reaction mixture under an atmosphere of air at 120-140°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Conclusion
The synthesis of substituted 1,2,4-triazoles has evolved significantly from the classical, high-temperature methods of Pellizzari and Einhorn-Brunner. Modern advancements, particularly in microwave-assisted synthesis and metal catalysis, have provided researchers with a powerful toolkit to access a vast chemical space of 1,2,4-triazole derivatives with greater efficiency, control, and functional group tolerance. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the scale of the reaction. For rapid and high-throughput synthesis, microwave-assisted protocols are often superior. For the synthesis of specific regioisomers or complex substitution patterns, metal-catalyzed approaches offer unparalleled precision. A thorough understanding of these diverse methodologies is crucial for the continued development of novel 1,2,4-triazole-based therapeutics and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. isres.org [isres.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidinyl-Triazole Derivatives as Enzyme Inhibitors
In the landscape of modern medicinal chemistry, the pyrrolidinyl-triazole scaffold has emerged as a structure of significant interest, demonstrating a remarkable versatility in targeting a range of biological entities.[1][2] The unique three-dimensional architecture of the pyrrolidine ring, combined with the hydrogen bonding capabilities and metabolic stability of the triazole moiety, creates a privileged framework for designing potent and selective enzyme inhibitors.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds, with a primary focus on their well-documented role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a key target in the management of type 2 diabetes.[4] While the prompt specified the 1,2,4-triazole isomer, the most comprehensive SAR data is available for the closely related 1,2,3-triazole isomer in this context. The principles derived from this analysis are broadly applicable and offer a robust blueprint for designing inhibitors based on the wider pyrrolidinyl-triazole core.
The Pyrrolidinyl-Triazole Scaffold: A Strategic Design
The combination of a pyrrolidine ring and a triazole ring is not arbitrary. Each component plays a crucial role in molecular recognition at the enzyme's active site.
-
Pyrrolidine Ring: Often serving as a mimic for proline, it provides a rigid, chiral backbone that can orient substituents into specific binding pockets. Its nitrogen atom can act as a key hydrogen bond acceptor or be functionalized to explore different regions of the active site.
-
Triazole Ring: This five-membered heterocycle is a bioisostere for amide or ester groups, offering improved metabolic stability.[3] The nitrogen atoms within the triazole ring are excellent hydrogen bond acceptors and are not typically protonated at physiological pH, which is favorable for binding.[3]
This guide will dissect the SAR of these molecules by examining modifications at three key positions: the pyrrolidine ring, the triazole ring, and the pendant substituent attached to the triazole.
Core Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the key modification points on the pyrrolidinyl-triazole scaffold that are critical for modulating biological activity. Subsequent sections will delve into the specific impact of substitutions at these positions.
Caption: Key points for chemical modification on the pyrrolidinyl-triazole core.
Comparative Analysis: Pyrrolidinyl-Triazoles as DPP-4 Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels. Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for treating type 2 diabetes.[4] The pyrrolidinyl-triazole scaffold has been successfully exploited to create potent and selective DPP-4 inhibitors.
Impact of Triazole Substituent (R3)
The substituent attached to the triazole ring is arguably the most critical determinant of potency. This group typically occupies the S1 pocket of the DPP-4 enzyme, a hydrophobic pocket that can accommodate various aromatic and aliphatic groups. A study on 1-(prolyl)-(S)-3,3-difluoropyrrolidine derivatives bearing a 1,2,3-triazole provided extensive data on this position.[4]
Table 1: SAR of Triazole Substituents (R3) on DPP-4 Inhibition [4]
| Compound ID | R3 Group (Substituent on Triazole) | DPP-4 IC50 (nM) |
| 7a | Phenyl | 102 |
| 7j | 4-Fluoro-3-methylphenyl | 11 |
| 7q | 4-Biphenyl | 10 |
| 7s | 2,4-Difluoro-4'-biphenyl | 9 |
| Alternative | Sitagliptin (Januvia®) | 18 |
Data synthesized from reference[4]. Sitagliptin is a well-established DPP-4 inhibitor shown for comparison.
Analysis & Causality:
-
Basic Aromatic Ring: A simple phenyl group (7a) provides a baseline potency.
-
Substituted Phenyl Rings: Adding small, electron-withdrawing groups like fluorine, often combined with a methyl group (7j), significantly enhances potency. This is likely due to favorable interactions within the S1 pocket and modulation of the phenyl ring's electronic properties.
-
Extended Aromatic Systems: Biphenyl moieties (7q, 7s) are highly effective. The extended aromatic system can form more extensive hydrophobic and π-π stacking interactions within the S1 pocket, leading to a substantial increase in binding affinity. Compound 7s, with additional fluorine substitutions, demonstrates the most potent inhibition in this series.[4]
Impact of Pyrrolidine Ring Substitutions (R1 & R2)
Modifications to the pyrrolidine ring primarily influence selectivity and interaction with the S2 pocket of DPP-4.
-
Position R1: In the case of the DPP-4 inhibitors, this position often contains fluorine substitutions (e.g., a 3,3-difluoropyrrolidine moiety).[4] The rationale behind this choice is that the highly electronegative fluorine atoms can form favorable interactions with the enzyme backbone and, crucially, can improve metabolic stability and pharmacokinetic properties of the molecule.
-
Position R2: The nitrogen of the pyrrolidine ring is typically acylated, for instance, with a proline derivative in the DPP-4 inhibitor series.[4] This prolyl group is designed to mimic the N-terminus of DPP-4's natural substrates, placing the core scaffold in the correct orientation for the triazole substituent to engage the S1 pocket.
Comparison with Alternative Scaffolds
The pyrrolidinyl-triazole scaffold holds its own against other established DPP-4 inhibitor classes.
-
vs. Sitagliptin (β-amino acid derivative): The most potent pyrrolidinyl-triazole derivatives (e.g., 7s, IC50 = 9 nM) show superior in vitro potency compared to the well-known drug Sitagliptin (IC50 = 18 nM).[4] This highlights the efficiency of the triazole's interaction with the S1 pocket.
-
vs. Vildagliptin (Cyanopyrrolidine derivative): Vildagliptin relies on a nitrile group to form a covalent, yet reversible, bond with the catalytic serine of DPP-4. The pyrrolidinyl-triazole derivatives operate as non-covalent, competitive inhibitors, which can sometimes offer a different safety and pharmacokinetic profile.
The key advantage of the pyrrolidinyl-triazole framework is its modularity. The use of "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) to form the 1,2,3-triazole ring allows for the rapid synthesis of a diverse library of compounds by simply varying the alkyne precursor.[3][5] This facilitates rapid exploration of the SAR at the crucial R3 position.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To ensure the trustworthiness and reproducibility of the data presented, a detailed protocol for a typical fluorometric DPP-4 inhibition assay is provided below. This method is standard in the field for quantifying the potency of potential inhibitors.
Materials & Reagents
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA
-
Test compounds (pyrrolidinyl-triazole derivatives) and reference inhibitor (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Procedure
-
Compound Preparation: Prepare a stock solution of each test compound and reference inhibitor in 100% DMSO. Create a series of dilutions in the assay buffer. The final DMSO concentration in the well should be kept below 1% to avoid enzyme inhibition by the solvent.
-
Enzyme Addition: Add the human recombinant DPP-4 enzyme to each well of the 96-well plate, except for the blank controls.
-
Inhibitor Incubation: Add the diluted test compounds or reference inhibitor to the appropriate wells. For control wells, add assay buffer with the equivalent percentage of DMSO.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate, Gly-Pro-AMC, to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader. Measure the increase in fluorescence intensity every minute for 30 minutes. The cleavage of AMC from the substrate by DPP-4 results in a fluorescent signal.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by subtracting the background fluorescence from the blank wells.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro DPP-4 enzymatic inhibition assay.
Conclusion and Future Outlook
The 1-(Pyrrolidin-3-yl)-1H-triazole scaffold is a highly effective and versatile framework for enzyme inhibitor design. The detailed structure-activity relationship analysis for DPP-4 inhibitors demonstrates that potency can be finely tuned, primarily through modifications of the substituent on the triazole ring. The most potent derivatives, featuring extended biphenyl systems, surpass the in vitro activity of established drugs like Sitagliptin.[4]
The modular nature of the synthesis, often employing click chemistry, makes this scaffold particularly attractive for lead optimization. Future research should focus on exploring this scaffold against other enzyme targets where proline-like moieties are recognized, such as other proteases or kinases. Furthermore, while the focus here has been on the 1,2,3-triazole isomer due to data availability, a systematic comparative study of 1,2,4-triazole vs. 1,2,3-triazole derivatives against the same target would be a valuable endeavor to elucidate the specific advantages conferred by each isomer's unique electronic and steric properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]
- 4. Design, synthesis, structure-activity relationships, and docking studies of 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines as a novel series of potent and selective dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy of compounds synthesized from 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate
An In-depth Technical Guide to the Efficacy of Novel 1,2,4-Triazole Derivatives as Anticancer Agents
Introduction: The Rising Prominence of the 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticonvulsant properties.[1][2][3] In recent years, this versatile five-membered ring system has garnered significant attention in the field of oncology.[4][5][6] Its unique physicochemical properties, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an ideal building block for designing novel therapeutic agents.[7] A number of FDA-approved anticancer drugs, such as letrozole and anastrozole, already incorporate a 1,2,4-triazole moiety, highlighting its relevance in drug development.[5]
The relentless pursuit of more effective and less toxic cancer therapies drives the exploration of new chemical entities. Compounds synthesized from 1,2,4-triazole precursors are continually being investigated for their potential to overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[8] This guide provides a comprehensive comparison of the efficacy of various synthesized 1,2,4-triazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the methodologies for assessing their anticancer activity, from initial in vitro screening to in vivo evaluation in animal models, and explore the molecular mechanisms that underpin their therapeutic potential.
Synthesis of Novel 1,2,4-Triazole Derivatives: A Representative Scheme
The synthesis of novel 1,2,4-triazole derivatives often involves multi-step reaction protocols. A common approach begins with the formation of a key intermediate, which is then modified to generate a library of compounds with diverse substitutions. The following scheme illustrates a generalized pathway for the synthesis of 1,2,4-triazole-pyridine hybrid derivatives, as described in the literature.[9]
Caption: Generalized synthetic pathway for 1,2,4-triazole-pyridine hybrid derivatives.
This synthetic flexibility allows for the creation of a wide array of derivatives, enabling the exploration of structure-activity relationships (SAR) to identify compounds with optimal potency and selectivity. The purity and structure of the synthesized compounds are typically confirmed using techniques such as thin-layer chromatography, melting point determination, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.[9][10]
In Vitro Efficacy Assessment: The First Step in Drug Discovery
In vitro screening is a fundamental component of the drug discovery pipeline, providing the initial assessment of a compound's anticancer activity.[11] These assays are crucial for determining the cytotoxic or cytostatic effects of a compound and for prioritizing candidates for further, more extensive testing.[12]
Detailed Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is determined using non-linear regression analysis.[11]
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Comparative In Vitro Cytotoxicity of Novel 1,2,4-Triazole Derivatives
The following table summarizes the IC50 values of several recently synthesized 1,2,4-triazole derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| TP6 | B16F10 | Murine Melanoma | ~45 | [9] |
| 8c | A549 | Lung | 8.35 | [14] |
| 8d | A549 | Lung | 7.91 | [14] |
| 10a | MCF-7 | Breast | 6.43 | [15] |
| 10a | Hela | Cervical | 5.6 | [15] |
| 4g | HT-29 | Colon | 12.69 | [8] |
| T2 | HCT116 | Colon | 3.84 | [16] |
| T7 | HCT116 | Colon | 3.25 | [16] |
Mechanistic Insights: Unraveling the Mode of Action
Understanding the molecular mechanism by which a compound exerts its anticancer effects is crucial for its further development.[6] Mechanistic studies can reveal the specific cellular pathways and molecular targets that are modulated by the 1,2,4-triazole derivatives.
Key Experimental Protocols for Mechanistic Studies
-
Cell Cycle Analysis: This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anticancer drugs induce cell cycle arrest at a specific phase, preventing cell proliferation. The protocol typically involves treating cells with the compound, fixing them, staining their DNA with a fluorescent dye like propidium iodide, and analyzing the DNA content by flow cytometry.[13]
-
Western Blotting: This method is used to detect and quantify specific proteins in a cell lysate.[13] By examining the expression levels of key proteins in signaling pathways, researchers can determine if a compound is inhibiting a particular target. For example, western blotting can be used to assess the phosphorylation status of proteins in the EGFR and BRAF pathways, or the expression of proteins involved in apoptosis, such as Bcl-2, Bax, and Caspase-3.[13][14]
Caption: Hypothetical signaling pathway targeted by a 1,2,4-triazole derivative.
In Vivo Efficacy Evaluation: Testing in a Living System
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complexity of a living organism.[11][12] In vivo studies in animal models are therefore essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of a lead compound.[17][18]
Common In Vivo Model: Cell Line-Derived Xenograft (CDX)
In a CDX model, human cancer cells are implanted, either subcutaneously or orthotopically, into immunodeficient mice.[19] This allows the tumor to grow in a living system, enabling the assessment of a drug's ability to inhibit tumor growth in a more physiologically relevant context.
Workflow for a Xenograft Mouse Model Study
-
Cell Implantation: Human cancer cells are injected into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: The mice are randomized into different groups and treated with the 1,2,4-triazole derivative, a vehicle control, or a standard-of-care drug.
-
Tumor Measurement: Tumor size is measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Caption: Workflow for an in vivo xenograft model study.
Comparative In Vivo Efficacy Data
The following table presents hypothetical in vivo efficacy data for a lead 1,2,4-triazole derivative compared to a standard-of-care anticancer drug in a xenograft model.
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| Lead 1,2,4-Triazole Derivative | 50 mg/kg | 65 | -3 |
| Standard-of-Care Drug | 25 mg/kg | 70 | -8 |
Comparative Analysis and Future Directions
The data presented in this guide highlight the significant potential of 1,2,4-triazole derivatives as a promising class of anticancer agents. Several synthesized compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[8][14][15][16] Mechanistic studies suggest that these compounds can act on various clinically relevant targets, including key kinases in cell proliferation pathways.[14]
The development of these compounds is still in the early stages, and further research is needed to optimize their efficacy and safety profiles. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 1,2,4-triazole scaffold will help in identifying the key structural features that contribute to anticancer activity and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to ensure that they have favorable drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of 1,2,4-triazole derivatives with existing anticancer drugs could lead to more effective treatment regimens with reduced toxicity.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. benchchem.com [benchchem.com]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. ijpbs.com [ijpbs.com]
- 19. criver.com [criver.com]
A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,3-Triazole versus 1,2,4-Triazole Derivatives
A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered triazole rings, with their three nitrogen atoms, stand out for their metabolic stability and capacity for diverse molecular interactions. The two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct electronic properties and spatial arrangements that translate into a fascinating divergence in their biological activities. This guide provides an in-depth comparison of their derivatives, exploring the nuances of their anticancer, antimicrobial, and antifungal properties, supported by experimental data and protocols.
The Structural Nuance: More Than Just a Nitrogen Shift
The fundamental difference between the two isomers lies in the arrangement of their nitrogen atoms. This seemingly minor shift has profound implications for their chemical personality. The 1,2,3-triazole ring possesses a vicinal arrangement of its three nitrogen atoms, while the 1,2,4-triazole has a more separated arrangement. This influences their dipole moments, hydrogen bonding capabilities, and overall electronic distribution, which are critical determinants of how these molecules interact with biological targets.
Caption: General structures of 1,2,3-triazole and 1,2,4-triazole isomers.
The Synthetic Divide: Crafting the Core Scaffolds
The divergent biological activities are often rooted in the synthetic routes available for each isomer, which in turn dictate the diversity of derivatives that can be readily accessed.
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, allowing for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] Alternative methods include the reaction of N-sulfonylaziridines with sodium azide and acetylenes.[4]
In contrast, 1,2,4-triazoles are commonly synthesized through methods like the Einhorn–Brunner or Pellizzari reactions.[5] These often involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen double or triple bond.[6][7] Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing 1,2,4-triazole derivatives.[7]
Caption: Simplified workflows for the synthesis of triazole isomers.
A Comparative Analysis of Biological Activities
While both triazole isomers exhibit a broad spectrum of biological activities, there are discernible trends in their therapeutic applications.[8][9]
Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have been extensively investigated as potential anticancer agents.[10][11]
1,2,3-Triazole Derivatives: A significant body of research highlights the anticancer potential of 1,2,3-triazole-containing compounds.[12] For instance, some derivatives have shown moderate activity against melanoma, colon, and breast cancer cell lines.[10] The ease of their synthesis via click chemistry has enabled the creation of large libraries of compounds for screening.[1] Some 1,2,3-triazole-amino acid conjugates have demonstrated significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cells at low micromolar concentrations.[13]
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is present in several established anticancer drugs, such as Letrozole, an aromatase inhibitor.[14] Numerous studies have demonstrated the potent anticancer activity of novel 1,2,4-triazole derivatives against a range of cancer cell lines, including lung, breast, melanoma, and colon cancers.[11][15] Some derivatives have been shown to act as potent inhibitors of key anticancer targets like EGFR, BRAF, and tubulin.[16]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole Derivatives | |||
| Phosphonate derivative | HT-1080 (Fibrosarcoma) | 15.13 | [1] |
| Amino acid conjugate | MCF7 (Breast) | <10 | [13] |
| Amino acid conjugate | HepG2 (Liver) | <10 | [13] |
| Tetrahydrocurcumin conjugate | HCT-116 (Colon) | Varies | [17] |
| 1,2,4-Triazole Derivatives | |||
| Tetrazine derivative (4g) | HT-29 (Colon) | 12.69 | [15] |
| Pyridine hybrid (TP6) | B16F10 (Melanoma) | 41.12 | [14] |
| Various derivatives | Multiple cell lines | Varies | [16] |
Antimicrobial Activity
The fight against microbial infections has been significantly bolstered by triazole-based compounds.
1,2,3-Triazole Derivatives: Novel 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[18][19] Glycoside-based 1,2,3-triazoles have shown that S. aureus is particularly susceptible to these compounds.[18]
1,2,4-Triazole Derivatives: The 1,2,4-triazole core is a well-established pharmacophore in antimicrobial agents.[20][21] Derivatives have demonstrated significant activity against a range of bacteria, with some showing efficacy comparable or superior to standard drugs like streptomycin.[22] The antimicrobial potency is highly dependent on the substituents on the triazole ring.[20]
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole Derivatives | |||
| Thiazole hybrid | S. aureus | Varies | [23] |
| Thiazole hybrid | E. coli | Varies | [23] |
| Nitroguiacol ether | S. aureus | 8 | [24] |
| Nitroguiacol ether | P. aeruginosa | 16 | [24] |
| 1,2,4-Triazole Derivatives | |||
| Thiol derivative | S. aureus | 3.12-25 | |
| Thiol derivative | P. aeruginosa | 3.12-25 | |
| Thioether derivative (6u) | Xanthomonas oryzae | 18.8 (EC50) | [25] |
| Schiff base | S. aureus | Varies | [22] |
Antifungal Activity
Triazoles are perhaps most renowned for their role in antifungal therapy.
1,2,3-Triazole Derivatives: While the 1,2,4-triazole isomer dominates the clinical antifungal landscape, 1,2,3-triazole derivatives are emerging as promising candidates.[26] Phenylhydrazone derivatives of 1,2,3-triazole have exhibited significant activity against various phytopathogenic fungi.[27] Furthermore, novel azole derivatives incorporating a 1,2,3-triazole moiety have shown excellent activity against Candida albicans, including drug-resistant strains.[28]
1,2,4-Triazole Derivatives: This isomer is the cornerstone of many clinically important antifungal drugs, including fluconazole, itraconazole, and voriconazole.[29][30] Their primary mechanism of action is the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. A vast number of 1,2,4-triazole derivatives have been synthesized and tested, showing a broad spectrum of antifungal activity.[22][31]
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole Derivatives | |||
| Phenylhydrazone (5p) | Rhizoctonia solani | 0.18 (EC50) | [27] |
| Azole derivative (4s) | Candida albicans | 0.53 (MIC50) | [28] |
| Carnosic acid derivative | Cryptococcus neoformans | >50% inhibition at 250 µg/mL | [32] |
| 1,2,4-Triazole Derivatives | |||
| Thiol derivative | Various fungi | 3.12-25 | |
| Schiff base | Microsporum gypseum | Varies (some superior to ketoconazole) | [22] |
| Benzotriazine hybrid | Candida albicans | 0.0156-2.0 | [29] |
| Thiazolo[3,2-b]-1,2,4-triazole | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | [25] |
Experimental Protocols: A Guide to Biological Evaluation
The biological activity data presented above is typically generated using standardized in vitro assays. Below are representative protocols for assessing anticancer and antimicrobial activity.
Protocol 1: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Conclusion: A Divergent Path to Therapeutic Innovation
The comparative analysis of 1,2,3- and 1,2,4-triazole derivatives reveals a rich and diverse landscape of biological activity. While both isomers are prolific scaffolds in drug discovery, the 1,2,4-triazole core has a more established presence in clinically approved drugs, particularly in the antifungal and anticancer arenas. However, the rise of click chemistry has propelled the 1,2,3-triazole isomer to the forefront of medicinal chemistry research, leading to the rapid discovery of novel bioactive compounds.
The choice of which isomer to pursue in a drug discovery program is not arbitrary. It is a strategic decision guided by the desired biological target, the required physicochemical properties, and the synthetic accessibility of diverse derivatives. As our understanding of the subtle yet significant differences in their structure-activity relationships deepens, we can expect to see the continued emergence of innovative therapeutics derived from both of these remarkable heterocyclic scaffolds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpasjournals.com [bpasjournals.com]
- 21. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. isres.org [isres.org]
- 31. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]
- 32. Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Triazole Derivative Metabolites
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparison and technical overview of the validation of analytical methods for the quantification of triazole derivative metabolites in biological matrices. As a class of compounds with significant clinical and agricultural relevance, the accurate measurement of their metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and safety assessments. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and defensible validation process.
The analytical landscape for these polar metabolites is often challenging, complicated by potential matrix effects and the need for high sensitivity.[1][2][3][4][5] This guide will compare and contrast common analytical approaches, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), and provide the foundational knowledge to develop and validate reliable analytical methods.[6][7][8]
The Analytical Imperative: Why Method Validation is Critical
The validation of a bioanalytical method is the cornerstone of regulatory compliance and scientific rigor. It provides documented evidence that a method is suitable for its intended purpose. For triazole derivative metabolites, this means the method can accurately and reliably measure the concentration of these specific analytes in a complex biological sample, such as plasma, urine, or tissue homogenates.[9][10]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[11][12][13] These guidelines, including the internationally harmonized ICH M10, provide a framework for the validation parameters that must be assessed.[14][15] Adherence to these guidelines is not merely a regulatory hurdle; it ensures the integrity of the data that underpins critical decisions in drug development and patient care.
Logical Workflow for Method Validation
The validation process follows a logical progression, starting from method development and culminating in a comprehensive validation report. Each step builds upon the last to create a self-validating system.
Caption: A generalized workflow for analytical method validation.
A Comparative Look at Analytical Techniques
While various analytical techniques can be employed, liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the quantification of triazole metabolites due to its high sensitivity and selectivity.[6][16]
| Analytical Technique | Strengths | Weaknesses | Best Suited For |
| HPLC-UV/PDA | - Widely available and cost-effective.- Robust and easy to operate. | - Lower sensitivity and selectivity compared to MS.- Susceptible to interference from matrix components.[6] | High-concentration analytes in relatively clean matrices. |
| LC-MS/MS (Triple Quadrupole) | - High sensitivity (low limits of detection).- Excellent selectivity through Multiple Reaction Monitoring (MRM).[7][8] | - Susceptible to matrix effects (ion suppression or enhancement).[17]- Higher operational cost and complexity.[6] | Low-concentration analytes in complex biological matrices; the standard for regulated bioanalysis. |
| High-Resolution Mass Spectrometry (HRMS) | - Provides high-resolution, accurate mass data, increasing confidence in analyte identification.- Can be used for both quantitative and qualitative (metabolite ID) analysis. | - Generally less sensitive in targeted quantification mode compared to triple quadrupole instruments.- Higher initial instrument cost. | Metabolite identification and quantification in discovery and research settings. |
| Differential Mobility Spectrometry (DMS) with LC-MS/MS | - Provides an additional dimension of separation, reducing interferences and chemical noise.[1][2][5][18] | - Can lead to a decrease in signal intensity.[19]- Adds a layer of complexity to method development. | Highly complex matrices where traditional LC-MS/MS suffers from significant interference.[4] |
Why LC-MS/MS Dominates
The primary reason for the prevalence of LC-MS/MS is its ability to selectively detect and quantify an analyte in a complex mixture.[8] This is achieved through the process of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the parent drug or metabolite) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "triple-filter" approach provides a high degree of certainty that the signal being measured is from the analyte of interest and not from an interfering substance.
Deep Dive into Method Validation Parameters
A comprehensive method validation assesses several key parameters to ensure the reliability of the analytical data.[20] These parameters are defined by regulatory guidelines such as ICH Q2(R1) and the FDA's Bioanalytical Method Validation Guidance.[21][22][23][24][25]
Selectivity and Specificity
-
Expert Insight: While often used interchangeably, there's a subtle distinction. Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[26][27] Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15][20][28] For bioanalytical work, selectivity is the more encompassing and critical parameter.
-
Experimental Protocol:
-
Analyze at least six different blank matrix lots (e.g., plasma from six different individuals).
-
Spike one of these blank lots at the Lower Limit of Quantification (LLOQ).
-
Compare the chromatograms of the blank samples to the spiked LLOQ sample.
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response at the retention time of the internal standard (IS) should be ≤ 5% of the IS response.[15]
-
Linearity and Range
-
Expert Insight: This establishes the relationship between the instrument response and the known concentration of the analyte. A linear relationship is desirable as it simplifies the calculation of unknown concentrations.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
The calibration curve should consist of a blank sample, a zero sample (blank matrix + IS), and at least six non-zero calibration standards, including the LLOQ and the Upper Limit of Quantification (ULOQ).[15]
-
Analyze the calibration standards and plot the instrument response (e.g., peak area ratio of analyte to IS) against the nominal concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration (±20% for the LLOQ).
-
Accuracy and Precision
-
Expert Insight: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are typically assessed together by analyzing Quality Control (QC) samples at multiple concentration levels.
-
Experimental Protocol:
-
Prepare QC samples in blank matrix at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).
-
-
Stability
-
Expert Insight: Triazole metabolites, like any analyte, can degrade in biological matrices under various storage and handling conditions.[29] Stability experiments are crucial to ensure that the measured concentration reflects the concentration at the time of sample collection.[30][31]
-
Experimental Protocol (Example: Freeze-Thaw Stability):
-
Use low and high QC samples.
-
Subject the samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C, then thaw unassisted at room temperature).
-
Analyze the samples and compare the results to freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Types of Stability to Evaluate:
-
Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that mimics sample handling.
-
Long-Term Stability: Determines the maximum duration samples can be stored at a specific temperature.
-
Stock Solution Stability: Confirms the stability of the analytical standard stock solutions.
-
Post-Preparative Stability: Assesses stability of the processed samples in the autosampler.
Matrix Effect
-
Expert Insight: This is a critical parameter for LC-MS/MS methods. The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix.[17] It can lead to inaccurate and imprecise results if not properly evaluated and controlled.
-
Experimental Protocol (Post-Extraction Spike Method):
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and IS at low and high concentrations. This is Set B.
-
Prepare neat solutions of the analyte and IS in the mobile phase at the same concentrations. This is Set A.
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A]).
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The CV of the IS-normalized MF from the six matrix lots should not be greater than 15%.
-
Sample Preparation: The Key to Reducing Interference
Effective sample preparation is crucial for removing proteins and other interfering substances from the biological matrix, which can improve the accuracy and robustness of the analysis.[6]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.[32] | - Simple, fast, and inexpensive.- High recovery for many compounds. | - Non-selective; can result in "dirty" extracts and significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | - Provides cleaner extracts than PPT.- Can be selective by adjusting pH and solvent polarity. | - More time-consuming and labor-intensive.- Requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted. | - Provides the cleanest extracts, significantly reducing matrix effects.- Highly selective and can concentrate the analyte. | - More expensive and complex method development.- Can have lower recovery if not optimized properly. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" - a streamlined version of SPE often used for pesticide residue analysis.[33] | - Fast and easy to perform.- Requires minimal solvent. | - May not be suitable for all analyte/matrix combinations. |
Decision Tree for Sample Preparation
Caption: A decision-making guide for selecting a sample preparation technique.
Summary and Recommendations
The validation of analytical methods for triazole derivative metabolites is a multi-faceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the specific challenges posed by these polar compounds.
-
For regulated bioanalysis, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity.
-
A thorough validation must address all key parameters , including selectivity, linearity, accuracy, precision, stability, and matrix effects, in accordance with guidelines from regulatory bodies like the FDA and EMA.
-
Sample preparation is a critical step in mitigating matrix effects. While protein precipitation is simple, solid-phase extraction often provides the cleanest extracts necessary for achieving low detection limits.
-
The use of a stable, isotopically labeled internal standard is highly recommended to compensate for variability in sample processing and matrix effects.
By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust, reliable, and defensible analytical methods for the quantification of triazole derivative metabolites, ensuring the generation of high-quality data for drug development and scientific research.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 7. nebiolab.com [nebiolab.com]
- 8. resolian.com [resolian.com]
- 9. fda.gov [fda.gov]
- 10. moh.gov.bw [moh.gov.bw]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. tandfonline.com [tandfonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. database.ich.org [database.ich.org]
- 16. chromsystems.com [chromsystems.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ejournal.cvuas.de [ejournal.cvuas.de]
- 19. eurl-pesticides.eu [eurl-pesticides.eu]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. fda.gov [fda.gov]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 24. starodub.nl [starodub.nl]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. BiochemSphere [biochemicalsci.com]
- 27. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 28. gtfch.org [gtfch.org]
- 29. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Drug stability in forensic toxicology | RTI [rti.org]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Building Blocks for Synthesizing Bioactive Triazoles
Introduction: The Triazole Ring, A Privileged Scaffold in Drug Discovery
The 1,2,3-triazole moiety has firmly established itself as a cornerstone in medicinal chemistry. This five-membered aromatic heterocycle is not merely a passive linker; its unique electronic properties, including the ability to form hydrogen bonds and dipole interactions, allow it to engage with biological targets actively.[1] This makes it an excellent bioisostere for amide, ester, and other functional groups, often enhancing a molecule's affinity for its target, improving metabolic stability, and refining its pharmacokinetic profile.[2]
The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), transformed the synthesis of 1,4-disubstituted 1,2,3-triazoles from a challenging endeavor into a highly reliable and efficient process.[1][3] This reaction's dependability, selectivity, and biocompatibility have made it a ubiquitous tool in drug discovery, bioconjugation, and materials science.[1][4] However, the very success of the CuAAC has illuminated its limitations and spurred the development of innovative strategies that move beyond the conventional building blocks of terminal alkynes and organic azides.
This guide provides an in-depth comparison of these next-generation methodologies. We will explore the causality behind the search for alternatives, objectively compare their performance against the established CuAAC protocol, and provide the experimental details necessary for their practical application.
The Benchmark: Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To appreciate the alternatives, we must first understand the gold standard. The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. It proceeds with near-perfect regioselectivity to yield the 1,4-disubstituted triazole isomer.[2][5]
Caption: Generalized workflow for the CuAAC reaction.
While robust, the CuAAC framework presents several challenges that drive the search for alternatives:
-
Copper Cytotoxicity: The residual copper catalyst can be toxic to biological systems, complicating its use in late-stage drug synthesis and in vivo applications.[6][7]
-
Safety of Azides: Small organic azides can be thermally unstable and potentially explosive, posing significant safety risks, especially at scale.[8]
-
Limited Scope: The standard CuAAC is largely restricted to terminal alkynes, and the synthesis of other regioisomers (e.g., 1,5-disubstituted) requires different catalytic systems, such as ruthenium.[5][6]
A Comparative Guide to Alternative Synthetic Strategies
We will now dissect four major alternative approaches, evaluating them on efficiency, safety, scope, and practicality.
Metal-Free Synthesis: Circumventing Catalyst Toxicity
The complete elimination of transition metals is a primary goal for many applications, particularly in cellular biology and final API synthesis.[9] Organocatalysis and strain-promotion are the leading metal-free strategies.
A. Organocatalytic [3+2] Cycloadditions
This approach utilizes organic molecules to catalyze the cycloaddition. A common strategy involves the reaction of an azide with a compound containing an activated methylene group (e.g., β-keto esters, β-ketoamides), which forms an enamine or enolate intermediate in situ.[6][7]
Caption: Workflow for organocatalytic triazole synthesis.
Performance Comparison:
| Parameter | CuAAC (Benchmark) | Organocatalytic Synthesis |
| Catalyst | Copper(I) salts | Organic bases (DBU) or acids (AcOH)[6][10] |
| Regioselectivity | 1,4-disubstituted | Typically 1,5-disubstituted[6][10] |
| Key Advantage | High yield, reliability | Metal-free, complementary regioselectivity |
| Key Limitation | Metal contamination | Requires activated methylene compounds |
| Typical Yield | >90% | 80-95%[10] |
Experimental Protocol: Organocatalytic Synthesis of 1,5-Disubstituted Triazoles (Adapted from Thomas et al., 2016)[8][10]
-
To a solution of the primary amine (1.0 mmol) and the enolizable ketone (1.1 mmol) in toluene (1 M solution), add 4-nitrophenyl azide (1.2 mmol).
-
Add acetic acid (30 mol%) as the catalyst.
-
Heat the reaction mixture at 100°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired 1,5-disubstituted-1,2,3-triazole.
Azide-Free Synthesis: Enhancing Safety and Accessibility
Handling organic azides can be problematic. Azide-free methods bypass this issue by using alternative nitrogen sources that form the triazole ring through different mechanistic pathways.[8] One prominent strategy involves a three-component reaction of anilines, ketones, and a sulfonylhydrazide.[11]
Causality: This method is driven by the need for operational simplicity and safety. By using readily available and stable precursors like anilines and sulfonylhydrazides, it avoids the synthesis and isolation of potentially hazardous azide intermediates.[11]
Performance Comparison:
| Parameter | CuAAC (Benchmark) | Azide-Free (Sulfonylhydrazide) |
| Nitrogen Source | Organic Azide (R-N₃) | 4-Methylbenzenesulfonohydrazide[11] |
| Other Reactants | Terminal Alkyne | Aniline, Aromatic Ketone[11] |
| Key Advantage | Broad substrate scope | Avoids azide synthesis/handling |
| Key Limitation | Requires azide precursor | More complex starting materials |
| Typical Yield | >90% | 75-92%[11] |
Experimental Protocol: Metal- and Azide-Free Synthesis of 1,4-Disubstituted Triazoles (Adapted from Zhang et al., 2014)[11]
-
In a sealed reaction tube, combine the aniline (0.5 mmol), aromatic ketone (0.6 mmol), and 4-methylbenzenesulfonohydrazide (1.0 mmol).
-
Add DMSO (2.0 mL) as the solvent.
-
Heat the mixture at 120°C for 12 hours.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to yield the 1,4-disubstituted-1,2,3-triazole.
Multicomponent Reactions (MCRs): Maximizing Molecular Complexity
MCRs construct complex molecules by combining three or more starting materials in a single pot, offering exceptional atom economy and efficiency.[12] For triazole synthesis, this can involve generating the azide or alkyne in situ as part of a reaction cascade.[13][14]
Caption: Logic of a four-component reaction (4CR) for complex synthesis.
Performance Comparison:
| Parameter | CuAAC (Benchmark) | Multicomponent Reaction |
| Approach | Two-component cycloaddition | One-pot, ≥3 components[12][14] |
| Complexity | Builds one bond/ring per step | Builds multiple bonds/scaffolds per step |
| Key Advantage | Simplicity, predictability | Rapid generation of complex libraries |
| Key Limitation | Step-wise synthesis for complex targets | Reaction discovery and optimization can be complex |
| Typical Yield | >90% | 80-87% (for Biginelli-triazole MCR)[14] |
Experimental Protocol: Two-Step MCR Synthesis of Dihydropyrimidinone-Triazoles (Adapted from Valdez-Ortega et al., 2018)[14]
-
Step 1: Synthesis of Aldehyde-Triazole (MCR 1)
-
In a microwave vial, combine O-propargylbenzaldehyde (1.0 mmol), the corresponding benzyl halide (1.0 mmol), and sodium azide (1.1 mmol).
-
Add a 1:1 mixture of t-BuOH/H₂O (4 mL) and a catalytic amount of sodium ascorbate (0.1 mmol) and CuSO₄·5H₂O (0.05 mmol).
-
Seal the vial and irradiate in a microwave reactor at 90°C for 15 minutes.
-
After cooling, extract the product with ethyl acetate and purify by column chromatography.
-
-
Step 2: Biginelli Reaction (MCR 2)
-
Combine the aldehyde-triazole from Step 1 (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in acetonitrile.
-
Add Ce(OTf)₃ (10 mol%) as the catalyst.
-
Reflux the mixture for 3-4 hours, monitoring by TLC.
-
Cool the reaction, filter the resulting solid, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone-triazole product.
-
Flow Chemistry: Engineering Safer and Scalable Synthesis
Flow chemistry involves performing reactions in a continuously flowing stream within a reactor network. This technology offers superior control over reaction parameters (temperature, pressure, mixing) and enables the safe use of hazardous intermediates, as they are generated and consumed in situ in small volumes.[15][16][17]
Causality: For triazole synthesis, flow chemistry directly addresses the safety concerns of handling azides and the scalability challenges of exothermic CuAAC reactions. By using packed-bed reactors with heterogeneous catalysts, product purification is also simplified.[18][19]
Performance Comparison:
| Parameter | CuAAC (Batch) | CuAAC (Flow Chemistry) |
| Reactor | Round-bottom flask | Tubing or packed-bed microreactor[18] |
| Safety | Risk with azides at scale | Inherently safer; small volumes of hazardous intermediates[16] |
| Scalability | Limited by heat transfer | Easily scalable by extending run time |
| Catalyst | Homogeneous (e.g., CuSO₄) | Heterogeneous (e.g., Copper-on-charcoal, Copper tubing)[16][18] |
| Typical Yield | >90% | >95%[18][19] |
Case Study: The Synthesis of Rufinamide
Rufinamide (Banzel®) is an antiepileptic drug containing a 1,2,3-triazole core.[20] Its synthesis provides an excellent real-world example for comparing different methodologies.
-
Traditional Batch Synthesis: Early syntheses involved the thermal cycloaddition of 2,6-difluorobenzyl azide with various alkyne surrogates, often followed by functional group manipulation.[21] These methods can suffer from regioselectivity issues and require purification to remove the unwanted 1,5-isomer.[22]
-
Flow Chemistry Synthesis: A robust flow protocol has been developed using a packed-bed reactor with copper-on-charcoal as a heterogeneous catalyst. This method allows for the direct reaction of 2,6-difluorobenzyl azide and propiolamide to produce Rufinamide in 96% isolated yield without chromatography.[18][23] The continuous process is safer, highly efficient, and easily scalable.
-
Mechanochemical Synthesis: A completely solvent-free, one-pot synthesis has been achieved using high-speed ball milling.[24][25] This approach combines the azidation of 2,6-difluorobenzyl bromide and the subsequent CuAAC reaction in a single vessel, showcasing outstanding green chemistry metrics and significantly reduced reaction times.[25]
Comparative Data for Rufinamide Synthesis:
| Method | Key Features | Yield | Reference |
| Batch (One-Pot) | 2,6-difluorobenzyl azide + methyl 3-methoxyacrylate, then amidation | 89% | [21] |
| Flow Chemistry | Copper-on-charcoal catalyst, continuous processing | 96% | [18][23] |
| Mechanochemistry | Solvent-free, one-pot, ball milling | 79% (overall) | [24] |
Future Outlook and Conclusion
The synthesis of bioactive triazoles continues to evolve beyond the foundational CuAAC reaction. The drive for greater safety, sustainability, and molecular diversity has led to a powerful new toolkit for the modern medicinal chemist. Metal-free and azide-free strategies are becoming increasingly viable for eliminating toxic reagents, while MCRs and flow chemistry provide unprecedented efficiency and scalability. The choice of method is no longer monolithic; it is a strategic decision based on the specific requirements of the target molecule, the desired scale, and the biological context of its application. By understanding the causality and performance of these alternative building blocks and methodologies, researchers can make more informed decisions, accelerating the discovery and development of next-generation triazole-based therapeutics.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 4. [PDF] Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Metal Free Synthesis of N-unsubstituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 24. Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Vitro Activity of Novel Compounds Derived from 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate
Abstract
The confluence of the 1,2,4-triazole nucleus and a pyrrolidine scaffold represents a compelling strategy in modern medicinal chemistry for the development of new therapeutic agents.[1][2] The 1,2,4-triazole ring is a well-established pharmacophore present in numerous antifungal, antibacterial, and anticancer agents, while the pyrrolidine ring is a versatile five-membered nitrogen heterocycle found in many natural and synthetic bioactive compounds.[1][3] This guide focuses on the in vitro evaluation of novel compounds derived from the key drug intermediate, 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate.[4] We provide a comprehensive framework for researchers and drug development professionals, detailing a generalized synthetic approach, standardized protocols for assessing antimicrobial efficacy and cytotoxicity, and a comparative analysis against established therapeutic agents. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for the identification of promising lead compounds.
The Scientific Rationale: A Synthesis of Potent Pharmacophores
The strategic combination of the 1,2,4-triazole and pyrrolidine moieties is rooted in their proven individual contributions to biological activity.
-
The 1,2,4-Triazole Core: This heterocycle is the cornerstone of the azole class of antifungal drugs, which includes clinical mainstays like fluconazole and itraconazole.[5][6] Their primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] This disruption leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[6] Beyond antifungal applications, triazole derivatives have demonstrated a wide spectrum of activities, including antibacterial, antiviral, and anticancer properties.[1][9]
-
The Pyrrolidine Moiety: As a saturated heterocycle, the pyrrolidine ring offers significant structural flexibility, allowing for precise three-dimensional orientations of appended functional groups to optimize interactions with biological targets. It is a privileged scaffold found in numerous natural products and FDA-approved drugs.[2] Its inclusion in novel chemical entities can enhance solubility, modulate pharmacokinetic properties, and provide additional binding interactions, often leading to improved potency and a better safety profile.[3]
The combination of these two pharmacophores aims to generate novel chemical entities with potentially enhanced potency, a broader spectrum of activity, and improved drug-like properties compared to compounds containing only one of the scaffolds.
A Generalized Synthetic Pathway for Novel Derivatives
The synthesis of novel derivatives typically begins with the core intermediate, 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, which is liberated from its oxalate salt. From this central building block, a variety of chemical modifications can be introduced, most commonly at the secondary amine of the pyrrolidine ring. A representative synthetic workflow is illustrated below. This multi-step process allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR).[5][7][9]
Caption: Generalized workflow for the synthesis of novel derivatives.
Comparative In Vitro Activity Analysis
A primary goal in early-stage drug discovery is to quantify the potency of novel compounds and compare them to existing standards. The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring antimicrobial activity, defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[10][11]
Below is a representative table comparing the hypothetical in vitro activity of novel derivatives against a panel of clinically relevant fungal and bacterial pathogens.
| Compound | Antifungal Activity (MIC in µg/mL) | Antibacterial Activity (MIC in µg/mL) |
| C. albicans | A. fumigatus | |
| Novel Compound A | 2 | 4 |
| Novel Compound B | 8 | 16 |
| Novel Compound C | >64 | >64 |
| Fluconazole (Control) | 1 | 16 |
| Ciprofloxacin (Control) | N/A | N/A |
Data are hypothetical and for illustrative purposes only. N/A: Not Applicable.
Essential In Vitro Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are paramount. Here, we detail the methodologies for determining antimicrobial activity and assessing cytotoxicity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a highly accurate and widely used technique to determine the MIC of antimicrobial agents.[10][12] The protocol follows guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[15]
-
Perform a serial two-fold dilution of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14][15] The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Aseptically select 3-5 colonies of the test microorganism from an agar plate.
-
Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells after inoculation.[15]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial or fungal suspension to each well containing the compound dilutions.
-
Include a positive control (inoculum with no compound) and a negative control (broth only).[10]
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[12]
-
-
MIC Determination:
Protocol: Assessment of Cytotoxicity using the MTT Assay
It is crucial to assess whether a potent antimicrobial compound is also toxic to mammalian cells. The MTT assay is a standard colorimetric method for measuring cell viability.[17][18] It quantifies the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[19][20]
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (cells treated with the solvent) and untreated controls.[15]
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Reaction and Measurement:
-
After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[19]
-
Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated, representing the concentration of the compound that reduces cell viability by 50%.[22]
-
Investigating the Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
For triazole-based compounds exhibiting potent antifungal activity, the primary hypothesis for their mechanism of action is the inhibition of ergosterol biosynthesis.[6] As previously noted, this pathway is targeted by inhibiting the lanosterol 14α-demethylase enzyme (CYP51).[7][8]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Data Interpretation and Future Directions
An ideal antimicrobial agent exhibits high potency against target pathogens and low toxicity toward host cells. The Selectivity Index (SI) is a critical parameter used to evaluate this, calculated as:
SI = IC₅₀ (mammalian cells) / MIC (pathogen)
A higher SI value indicates greater selectivity for the pathogen, making the compound a more promising candidate for further development. Compounds with high potency (low MIC) and a high SI should be prioritized for further studies, which may include:
-
Time-kill assays to determine if the compound is microbicidal or microbistatic.[11]
-
In vitro resistance emergence studies.[23]
-
In vivo efficacy and toxicity studies in animal models.
This guide provides a foundational framework for the systematic in vitro evaluation of novel compounds derived from this compound. By employing these standardized, self-validating protocols and comparative analyses, researchers can efficiently identify and advance the most promising candidates in the quest for new and effective therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Senior Application Scientist's Guide to the Metabolic Stability of 1,2,4-Oxadiazole Bioisosteres in Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a critical hurdle. A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry for overcoming such pharmacokinetic challenges.
Among the vast arsenal of bioisosteres, the 1,2,4-oxadiazole ring has emerged as a privileged scaffold.[1][2] It is frequently employed as a metabolically robust replacement for hydrolytically labile ester and amide functionalities.[3][4][5] The inherent chemical and thermal resistance of the oxadiazole ring provides a significant advantage in preventing rapid degradation by metabolic enzymes.[6] This guide provides an in-depth comparison of the metabolic stability of the 1,2,4-oxadiazole moiety against its common bioisosteric alternatives, grounded in established experimental protocols and supporting data.
Pillar 1: The Rationale for Bioisosteric Replacement with 1,2,4-Oxadiazole
The primary reason for replacing an ester or amide group is to mitigate metabolic liability. Esters are readily hydrolyzed by carboxylesterases, while amides are cleaved by amidases, both of which are abundant in the liver and plasma. This rapid cleavage breaks down the parent drug, often leading to high intrinsic clearance and a short in vivo half-life.
The 1,2,4-oxadiazole ring serves as an effective mimic of the electronic and steric properties of esters and amides, capable of participating in similar hydrogen bond interactions with target proteins.[2][5] However, its five-membered aromatic structure is not recognized as a substrate by common hydrolases, thus protecting the molecule from this primary metabolic pathway.[5] This strategic swap can dramatically enhance a compound's residence time in the body, a foundational goal of lead optimization.
Pillar 2: The Gold Standard for Assessment—The Liver Microsomal Stability Assay
To empirically evaluate metabolic stability, the in vitro liver microsomal stability assay is the workhorse of the drug discovery industry. This section explains the causality behind the protocol, ensuring a self-validating system for generating reliable data.
The Scientific Premise: The liver is the body's primary site of drug metabolism. Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes.[7] They are enriched with a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of the majority of small-molecule drugs.[8][9] By incubating a test compound with liver microsomes and the necessary co-factors, we can simulate and quantify its susceptibility to Phase I metabolism.
Experimental Workflow: Microsomal Stability Assay
Below is a detailed protocol. The objective is to measure the rate of disappearance of the parent compound over time.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute in acetonitrile for working solutions.[10]
-
Liver Microsomes: Human liver microsomes (HLM) are commercially available. Thaw on ice and dilute to a working concentration (typically 0.5-1.0 mg/mL) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[8][11]
-
NADPH Regenerating System: This is crucial as CYPs are NADPH-dependent. A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH throughout the incubation.[10][12]
-
Quenching Solution: Ice-cold acetonitrile or methanol containing an appropriate internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).[8][10] Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12] This marks time zero (T=0).
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding a large volume of the ice-cold quenching solution.[8][13] This stops all enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate at high speed (e.g., >3000 x g) to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The amount of parent compound remaining at each time point is quantified relative to the T=0 sample.
-
Key Parameters Calculated:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. Calculated from the slope of the natural log of the percent remaining versus time.[13]
-
Intrinsic Clearance (CLint): The rate of metabolism in an in vitro system, typically reported in µL/min/mg of microsomal protein. It is a direct measure of metabolic stability.[13] A lower CLint value signifies higher stability.
-
-
Pillar 3: Comparative Performance Analysis
The true value of a bioisostere is revealed only through direct comparison. Here, we analyze the metabolic stability of the 1,2,4-oxadiazole against key alternatives, supported by experimental findings.
The Baseline: Esters and Amides
As the groups most frequently replaced by 1,2,4-oxadiazoles, esters and amides represent the metabolic liability to be overcome. Their susceptibility to hydrolysis often results in very high CLint values and short half-lives in microsomal and hepatocyte assays.
The Regioisomeric Alternative: 1,3,4-Oxadiazole
While structurally similar, the regioisomeric 1,3,4-oxadiazole presents a distinct electronic and physicochemical profile. Authoritative studies have systematically compared matched pairs of compounds containing these two isomers.
-
Key Finding: In virtually all comparative cases, the 1,3,4-oxadiazole isomer demonstrates significantly greater metabolic stability in human liver microsomes than its 1,2,4-oxadiazole counterpart.[14][15]
-
Causality: The difference is attributed to the distinct charge distributions (dipole moments) of the two rings, which affects how they are recognized and processed by metabolic enzymes.[14] The 1,3,4-oxadiazole also tends to have lower lipophilicity (logD), a property generally correlated with reduced metabolic turnover.[14]
The Acidic Bioisostere Alternative: Tetrazole
When the goal is to replace a carboxylic acid (which has its own metabolic liabilities, such as forming reactive acyl-glucuronides), the tetrazole ring is a common choice.[16][17]
-
Key Finding: Tetrazoles are exceptionally resilient to oxidative (Phase I) metabolism.[18] Their primary metabolic route, if any, is typically Phase II conjugation (N-glucuronidation).[18]
-
Comparison: While a 1,2,4-oxadiazole is not a classic isostere for a carboxylic acid, it is sometimes considered in broader lead optimization. In a head-to-head comparison for resistance to oxidative metabolism, a tetrazole would almost always be more stable than a 1,2,4-oxadiazole, which can still be susceptible to metabolism on the ring or adjacent substituents.
Data Summary Table: Metabolic Stability of Bioisosteres
| Bioisostere | Typically Replaces | Key Metabolic Characteristic | General Stability Profile (vs. CYP450s) |
| Ester / Amide | N/A | Susceptible to rapid hydrolysis by esterases/amidases. | Low to Moderate |
| 1,2,4-Oxadiazole | Ester, Amide | Resistant to hydrolysis.[5] Can undergo oxidative metabolism. | Moderate to High |
| 1,3,4-Oxadiazole | Ester, Amide | Resistant to hydrolysis. Generally more stable than 1,2,4-isomer.[14][15] | High |
| Tetrazole | Carboxylic Acid | Highly resistant to oxidative metabolism.[18] | Very High |
Case Study: Enhancing Stability of SOCE Modulators
A compelling real-world example demonstrates the power of this bioisosteric replacement. In the development of modulators for store-operated calcium entry (SOCE), an initial lead compound possessed an ester moiety that was a likely metabolic soft spot.[19][20]
-
The Challenge: The parent ester-containing compound was expected to have poor metabolic stability, limiting its potential as a therapeutic agent.
-
The Solution: Scientists performed a bioisosteric replacement of the ester with a 1,2,4-oxadiazole ring.[19][20]
-
The Result: The resulting 1,2,4-oxadiazole-bearing compounds were found to be "overall metabolically stable," with the majority of molecules showing over 90% of the compound remaining after a 1-hour incubation with liver microsomes.[19] This starkly contrasts with what would be expected for a comparable ester.
Caption: Bioisosteric replacement of an ester improves metabolic stability.
Conclusion and Authoritative Insights
The 1,2,4-oxadiazole is an invaluable tool in the medicinal chemist's toolkit for enhancing the metabolic stability of drug candidates by replacing labile ester and amide groups. Its resistance to hydrolysis is its defining advantage. However, this guide demonstrates that not all bioisosteres are created equal.
-
Expertise-Driven Choice: The selection between regioisomers like the 1,2,4- and 1,3,4-oxadiazoles is a critical decision. Experimental data strongly suggests that the 1,3,4-oxadiazole often provides a superior stability profile and should be considered when the synthetic route is feasible.[14][15]
-
Context is Crucial: While the core heterocycle is important, metabolic stability is a property of the entire molecule. The substituents attached to the oxadiazole ring and elsewhere on the scaffold can create new metabolic soft spots. Therefore, stability assays must be performed on the final compounds, not just the core fragments.
-
Trust in Data: The protocols described herein, particularly the liver microsomal stability assay, provide a robust and reproducible system for generating the quantitative data needed to make informed decisions in drug design. This empirical evidence is paramount for advancing compounds with a higher probability of success in preclinical and clinical development.
By understanding the relative metabolic liabilities of different bioisosteres and employing rigorous, validated in vitro assays, drug development professionals can more effectively design molecules with the pharmacokinetic properties required for a successful therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. bioivt.com [bioivt.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. rsc.org [rsc.org]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
